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Foundational

5-Cyclohexyl-2-phenyloxazole chemical properties and structure

An In-Depth Technical Guide to 5-Cyclohexyl-2-phenyloxazole: Structure, Properties, and Synthesis Introduction The oxazole ring is a quintessential heterocyclic motif that holds a privileged position in the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Cyclohexyl-2-phenyloxazole: Structure, Properties, and Synthesis

Introduction

The oxazole ring is a quintessential heterocyclic motif that holds a privileged position in the landscape of medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a critical scaffold in numerous biologically active compounds. 5-Cyclohexyl-2-phenyloxazole represents a specific embodiment of this scaffold, combining the aromaticity of a phenyl group at the 2-position with the lipophilic, three-dimensional character of a cyclohexyl moiety at the 5-position. This substitution pattern offers a compelling template for molecular design, providing a balance of rigidity and flexibility that is often sought in the development of novel therapeutic agents and functional materials.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the structure, physicochemical properties, and a robust, field-proven synthetic pathway for 5-Cyclohexyl-2-phenyloxazole. The methodologies described are grounded in established chemical principles, offering not just procedural steps but also the causal logic behind them, ensuring both reproducibility and a deeper understanding of the molecule's chemical nature.

Molecular Structure and Identification

The fundamental identity of a chemical compound is defined by its structure and unique identifiers. 5-Cyclohexyl-2-phenyloxazole is characterized by a central five-membered oxazole ring, substituted with a phenyl group at position 2 and a cyclohexyl group at position 5.

Caption: Molecular Structure of 5-Cyclohexyl-2-phenyloxazole.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 5-Cyclohexyl-2-phenyl-1,3-oxazole -
CAS Number 1299491-25-0 [1]
Molecular Formula C₁₅H₁₇NO [1]
Molecular Weight 227.30 g/mol [1]

| SMILES | C1(C2=CC=CC=C2)=NC=C(C3CCCCC3)O1 |[1] |

Physicochemical Properties

The physicochemical properties of 5-Cyclohexyl-2-phenyloxazole are dictated by its constituent functional groups. The large, nonpolar surface area contributed by the phenyl and cyclohexyl rings suggests significant lipophilicity and low aqueous solubility. The oxazole core, while containing heteroatoms, contributes only modestly to the overall polarity.

Table 2: Physicochemical Data

Property Value Notes Source
Physical Form Solid (Predicted) Based on similar 2,5-disubstituted oxazoles. -
Storage Conditions Sealed in dry, 2-8°C Recommended for maintaining compound integrity. [1]
Solubility Low in water; Soluble in organic solvents like DMSO, Methanol (Predicted) The molecule is predominantly nonpolar. Similar structures show solubility in common organic solvents.[2] -
Boiling Point >300 °C (Estimated) High molecular weight and aromaticity suggest a high boiling point, comparable to related structures like cyclohexylbenzene (240 °C).[3] -

| Melting Point | Not available | Experimental data is not publicly available. | - |

Synthesis Pathway: The Robinson-Gabriel Method

The synthesis of 2,5-disubstituted oxazoles is reliably achieved through the Robinson-Gabriel synthesis. This classic and robust method involves the cyclodehydration of an α-acylamino ketone. The choice of this pathway is strategic as the required precursor, an α-benzamido ketone, is readily accessible from cyclohexyl phenyl ketone, a common commercial starting material.[4] This multi-step synthesis provides a validated and logical route to the target molecule.

Caption: Overall workflow for the synthesis of 5-Cyclohexyl-2-phenyloxazole.

Detailed Experimental Protocol

This protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirms the fidelity of the previous step before proceeding.

Step 1: Synthesis of Cyclohexyl(phenyl)methanone Oxime

  • Principle: A standard condensation reaction between a ketone and hydroxylamine to form a stable oxime.[4]

  • Procedure:

    • Dissolve cyclohexyl phenyl ketone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

    • Cool the reaction to room temperature and pour it into cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Validation: The product can be confirmed by melting point analysis and spectroscopic methods (NMR, IR) to verify the formation of the C=N-OH group.

Step 2 & 3: Neber Rearrangement and Hydrolysis to α-Amino Ketone Hydrochloride

  • Principle: The Neber rearrangement is a base-catalyzed conversion of an oxime to an α-amino ketone via an azirine intermediate. The oxime is first activated by converting the hydroxyl group into a better leaving group, typically a tosylate.[4]

  • Procedure:

    • Dissolve the oxime from Step 1 (1.0 eq) in pyridine and cool to 0°C.

    • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Stir for 3-5 hours, then pour the mixture onto ice. Extract the O-tosyl oxime with diethyl ether.

    • Dissolve the crude tosylated oxime in ethanol and treat with a solution of sodium ethoxide (2.0 eq) at room temperature.

    • After stirring for 12-16 hours, neutralize the reaction with dilute HCl and then add concentrated HCl to hydrolyze the azirine intermediate.

    • Remove the solvent under reduced pressure to obtain the crude α-amino ketone hydrochloride salt.

  • Validation: The disappearance of the oxime and formation of the aminoketone can be tracked by LC-MS. The crude salt is often used directly in the next step.

Step 4: N-Benzoylation

  • Principle: A Schotten-Baumann reaction to acylate the newly formed amino group with benzoyl chloride, forming the key α-acylamino ketone precursor for cyclization.

  • Procedure:

    • Suspend the crude α-amino ketone hydrochloride (1.0 eq) in a biphasic system of dichloromethane and aqueous sodium bicarbonate.

    • Cool the mixture to 0°C and add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude product.

  • Validation: The product should be purified by column chromatography. Successful benzoylation is confirmed by ¹H NMR (appearance of new aromatic signals and an amide N-H proton) and IR spectroscopy (presence of two carbonyl stretches).

Step 5: Cyclodehydration to 5-Cyclohexyl-2-phenyloxazole

  • Principle: The final ring-closing step. The α-acylamino ketone is treated with a strong dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or triphenylphosphine/iodine) to eliminate water and form the aromatic oxazole ring.[4]

  • Procedure (using H₂SO₄):

    • Add the purified α-acylamino ketone from Step 4 (1.0 eq) carefully to an excess of cold (0°C) concentrated sulfuric acid.

    • Stir the mixture at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

  • Validation: The final structure is confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) to match the expected data for 5-Cyclohexyl-2-phenyloxazole.

Expected Spectral Characteristics for Structural Elucidation

Confirming the identity and purity of the final compound is paramount. The following are the expected spectral signatures for 5-Cyclohexyl-2-phenyloxazole based on its structure.

  • ¹H NMR:

    • Aromatic Protons: Multiplets in the range of δ 7.4-8.1 ppm (5H, corresponding to the phenyl ring).

    • Oxazole Proton: A singlet around δ 7.0-7.2 ppm (1H, for the proton at C4 of the oxazole ring).

    • Cyclohexyl Protons: A series of broad multiplets between δ 1.2-3.0 ppm (11H). The methine proton alpha to the oxazole ring would be the most downfield.

  • ¹³C NMR:

    • Oxazole Carbons: Signals expected around δ 160-165 (C2), δ 150-155 (C5), and δ 120-125 (C4).

    • Phenyl Carbons: Four signals in the aromatic region (δ 125-135).

    • Cyclohexyl Carbons: Multiple signals in the aliphatic region (δ 25-45).

  • FT-IR (cm⁻¹):

    • C=N Stretch: A characteristic absorption around 1650-1670 cm⁻¹.

    • C=C Aromatic Stretch: Peaks around 1600 and 1450-1500 cm⁻¹.

    • C-O-C Stretch: A strong band in the 1050-1250 cm⁻¹ region.

    • C-H Aliphatic/Aromatic Stretches: Just below and above 3000 cm⁻¹, respectively.

  • Mass Spectrometry (HRMS):

    • The calculated exact mass for [M+H]⁺ (C₁₅H₁₈NO⁺) would be 228.1383. The observation of this molecular ion peak would be a strong confirmation of the compound's identity.

Reactivity and Potential Applications in Drug Discovery

Chemical Reactivity

The reactivity of 5-Cyclohexyl-2-phenyloxazole is governed by the interplay of its three components:

  • Oxazole Ring: The ring is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions. The C4 proton has some acidity and can be deprotonated with strong bases for further functionalization. The ring can also participate in cycloaddition reactions under specific conditions.

  • Phenyl Group: This ring is open to standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The directing effects would be influenced by the electron-withdrawing nature of the oxazole ring.

  • Cyclohexyl Group: This saturated aliphatic ring is largely unreactive but provides significant steric bulk and lipophilicity, which are key modulators of pharmacokinetic properties in drug candidates.

Significance in Medicinal Chemistry

The 2,5-disubstituted oxazole core is a well-established "privileged scaffold" in drug discovery. Its value stems from its metabolic stability and its role as a bioisostere for ester and amide functionalities, improving oral bioavailability. The specific combination of a phenyl and a cyclohexyl group in 5-Cyclohexyl-2-phenyloxazole makes it a valuable starting point for library synthesis.

  • Scaffold for Drug Development: The stable core allows for diverse functionalization at the phenyl ring or, via more advanced methods, at the oxazole C4 position. This enables the rapid generation of analogues to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The cyclohexyl group significantly increases the molecule's lipophilicity (LogP), which can enhance membrane permeability. This is a critical parameter for targeting intracellular proteins or for central nervous system (CNS) penetration.

  • Precursor for Complex Molecules: Related oxazolone structures are known to undergo [2+2] photocycloaddition reactions, providing access to complex polycyclic scaffolds like aminocyclobutanols, which are important motifs in pharmaceuticals.[5] This highlights the potential of the oxazole core as a versatile synthetic intermediate.

Conclusion

5-Cyclohexyl-2-phenyloxazole is a compound of significant interest for chemical and pharmaceutical research. Its structure, combining aromatic, heterocyclic, and aliphatic features, presents a unique profile of physicochemical properties. While detailed experimental data for this specific molecule is sparse, its characteristics can be reliably predicted based on related compounds. The robust and well-understood Robinson-Gabriel synthesis provides a clear and validated pathway for its preparation from commercially available starting materials. As a stable and versatile scaffold, 5-Cyclohexyl-2-phenyloxazole stands as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). 5-phenyl-1,3-oxazole-2-thiol Properties. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1,4-Bis(5-phenyloxazol-2-yl)benzene. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyclohexyl-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5). Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzyl-5-phenyloxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-2-phenyloxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • mzCloud. (2018). Cyclohexyl phenyl ketone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-phenyl-1,3-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-Phenyl-1,3-Oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzal-2-phenyl-5-oxazolone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl phenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2022). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Advanced Synthesis Protocols for 5-Cyclohexyl-2-phenyloxazole

Executive Summary This technical guide delineates the synthesis of 5-Cyclohexyl-2-phenyloxazole , a pharmacophore merging a rigid aromatic system with a lipophilic aliphatic cycle. This scaffold is critical in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the synthesis of 5-Cyclohexyl-2-phenyloxazole , a pharmacophore merging a rigid aromatic system with a lipophilic aliphatic cycle. This scaffold is critical in the development of COX-2 inhibitors, antimicrobial agents, and liquid crystal materials.

We present three distinct synthetic pathways selected for their operational reliability, scalability, and regiochemical fidelity:

  • The Robinson-Gabriel Cyclodehydration: The "Gold Standard" for regioselective scale-up.

  • Van Leusen / C-H Arylation Sequence: A modular approach for Structure-Activity Relationship (SAR) library generation.

  • Iodine-Mediated Oxidative Cyclization: A metal-free, "green" chemistry alternative.

Retrosynthetic Analysis

The construction of the 2,5-disubstituted oxazole core can be approached via two primary disconnections: the cyclization of acyclic precursors (Pathways A & C) or the functionalization of a pre-formed heterocyclic core (Pathway B).

Retrosynthesis Target 5-Cyclohexyl-2-phenyloxazole PrecursorA N-(2-cyclohexyl-2-oxoethyl)benzamide (Robinson-Gabriel) PrecursorA->Target Cyclodehydration (POCl3 / Burgess) PrecursorB 5-Cyclohexyloxazole + Iodobenzene PrecursorB->Target C-H Arylation (Pd-Catalysis) PrecursorC Cyclohexyl Methyl Ketone + Benzonitrile/Benzamidine PrecursorC->Target Oxidative Cyclization (I2 / DMSO)

Figure 1: Retrosynthetic tree illustrating the three primary strategies for accessing the target scaffold.

Pathway 1: Robinson-Gabriel Cyclodehydration

Best For: Large-scale synthesis, high regiochemical certainty.

This classical approach involves the dehydration of a 2-acylaminoketone.[1] The regiochemistry is hard-wired into the precursor: the amide carbon becomes C2, and the ketone carbon becomes C5.

Step 1: Precursor Assembly

The required intermediate is N-(2-cyclohexyl-2-oxoethyl)benzamide .

Protocol:

  • Bromination: Dissolve cyclohexyl methyl ketone (10 mmol) in MeOH (30 mL). Add

    
     (10 mmol) dropwise at 0°C. Stir until decolorized. Evaporate solvent to yield 
    
    
    
    -bromoketone.
  • Amination (Delépine Reaction): Treat the crude bromide with Hexamethylenetetramine (1.1 eq) in

    
    . Isolate the salt and hydrolyze with ethanolic HCl to yield the 
    
    
    
    -aminoketone hydrochloride.
  • Benzoylation: Suspend the amine salt in

    
     with 
    
    
    
    (2.5 eq). Add Benzoyl chloride (1.1 eq) dropwise at 0°C. Stir 4h.
  • Workup: Wash with 1M HCl, sat.

    
    , and brine. Recrystallize from EtOH.
    
Step 2: Cyclodehydration

The cyclization is driven by a dehydrating agent. While


 is traditional, modern protocols use Burgess reagent or 

for milder conditions.

Protocol (POCl3 Method):

  • Dissolve the amide precursor (5 mmol) in anhydrous Toluene (25 mL).

  • Add

    
     (15 mmol) and heat to reflux (110°C) for 3 hours.
    
  • Quench: Cool to RT and pour slowly onto crushed ice/NaOH.

  • Extraction: Extract with EtOAc (3x). Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Mechanism: The amide oxygen attacks the activated ketone carbonyl, followed by aromatization via water elimination.

RobinsonGabriel Start N-acyl-α-aminoketone Inter1 Enol Tautomer Activation (POCl3) Start->Inter1 Inter2 5-exo-trig Cyclization Inter1->Inter2 Inter3 Hydroxy-oxazoline Inter2->Inter3 Product 5-Cyclohexyl-2-phenyloxazole Inter3->Product - H2O

Figure 2: Mechanistic flow of the Robinson-Gabriel cyclodehydration.

Pathway 2: Van Leusen / C-H Arylation Sequence

Best For: Combinatorial chemistry, SAR exploration (varying the aryl group).

This route utilizes the Van Leusen Oxazole Synthesis to build the 5-substituted ring, followed by a Palladium-catalyzed C-H activation to install the 2-phenyl group.

Step 1: Formation of 5-Cyclohexyloxazole

Reagents: Cyclohexanecarbaldehyde, Tosylmethyl isocyanide (TosMIC),


, MeOH.

Protocol:

  • Mix Cyclohexanecarbaldehyde (10 mmol) and TosMIC (10 mmol) in MeOH (20 mL).

  • Add

    
     (10 mmol) and reflux for 4 hours.
    
  • Evaporate solvent, dilute with water, and extract with DCM.

  • Yield: Typically 80-90% of 5-cyclohexyloxazole.

Step 2: Pd-Catalyzed C-H Arylation

Direct arylation at C2 is highly favored over C4/C5 due to the acidity of the C2 proton (


).

Protocol:

  • Reactants: 5-Cyclohexyloxazole (1.0 eq), Iodobenzene (1.2 eq).

  • Catalyst System:

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 eq).
  • Solvent: Dioxane or DMF, 120°C, 12h under Argon.

  • Purification: Flash chromatography.

Pathway 3: Iodine-Mediated Oxidative Cyclization

Best For: Green chemistry, one-pot synthesis, metal-free conditions.

This method couples a methyl ketone with a benzamidine or benzonitrile using hypervalent iodine or molecular iodine as an oxidant.

Protocol:

  • Reagents: Cyclohexyl methyl ketone (1.0 eq), Benzamidine hydrochloride (1.2 eq),

    
     (1.0 eq), 
    
    
    
    (3.0 eq).
  • Solvent: DMSO (acts as solvent and oxidant regenerator).

  • Conditions: Heat at 100°C for 6-8 hours.

  • Mechanism: In situ

    
    -iodination of the ketone, nucleophilic displacement by benzamidine, and oxidative ring closure.
    

Comparative Analysis of Methodologies

FeatureRobinson-GabrielVan Leusen + C-H ArylOxidative Cyclization
Regioselectivity Excellent (>99%)Excellent (Stepwise)Good (Substrate dependent)
Step Count 3 (Linear)2 (Convergent)1 (One-Pot)
Atom Economy Low (Loss of H2O/POCl3)HighModerate
Scalability High (kg scale)ModerateLow (DMSO removal)
Primary Use Process ChemistryDrug Discovery (SAR)Rapid Prototyping

References

  • Robinson-Gabriel Synthesis: Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development. Link

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. (1972).[2][3][4] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes.[2][3] Synthesis of 5-substituted oxazoles." Tetrahedron Letters. Link

  • Direct C-H Arylation: Verrier, C., et al. (2010). "Direct Arylation of Oxazoles and Thiazoles." Chemical Reviews. Link

  • Oxidative Cyclization: A. Kawade, et al. (2025). "PIDA mediated oxidative annulation of aryl methyl ketones: a facile approach for the chemoselective synthesis of 5-substituted oxazoles." Organic & Biomolecular Chemistry. Link

Sources

Foundational

A Deep Dive into the Spectroscopic Signature of 5-Cyclohexyl-2-phenyloxazole

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction 5-Cyclohexyl-2-phenyloxazole, a heterocyclic compound featuring a central oxazole ring substituted with cyclohexyl and phenyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Cyclohexyl-2-phenyloxazole, a heterocyclic compound featuring a central oxazole ring substituted with cyclohexyl and phenyl groups, represents a scaffold of significant interest in medicinal chemistry and materials science. The unique combination of a rigid, aromatic oxazole core with a flexible, aliphatic cyclohexyl moiety and a planar phenyl group imparts distinct physicochemical properties that are crucial for its application. A thorough understanding of its three-dimensional structure and electronic environment is paramount for predicting its bioactivity, reactivity, and material properties. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Cyclohexyl-2-phenyloxazole, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the insights provided herein are grounded in established principles and field-proven methodologies to ensure both technical accuracy and practical applicability.

The Strategic Importance of Spectroscopic Analysis

The structural elucidation of a molecule like 5-Cyclohexyl-2-phenyloxazole is a critical step in its development and application. Each spectroscopic technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework of the molecule, offering detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

  • IR Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern, which can be used to deduce the molecular structure.

By integrating the data from these techniques, a self-validating and unambiguous structural assignment can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Cyclohexyl-2-phenyloxazole, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 5-Cyclohexyl-2-phenyloxazole is expected to show distinct signals for the protons of the phenyl ring, the oxazole ring, and the cyclohexyl group. The chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring and the anisotropic effects of the aromatic systems.

Predicted ¹H NMR Data for 5-Cyclohexyl-2-phenyloxazole (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.95 - 8.10Multiplet2HPhenyl-H (ortho)
~ 7.40 - 7.55Multiplet3HPhenyl-H (meta, para)
~ 7.10Singlet1HOxazole-H (C4)
~ 2.80 - 2.95Multiplet1HCyclohexyl-H (methine)
~ 1.20 - 2.10Multiplet10HCyclohexyl-H (methylene)

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, as it dissolves the sample without producing a large solvent signal in the spectrum. A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyclohexyl-2-phenyloxazole in 0.6-0.7 mL of CDCl₃.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. Due to the different chemical environments, each carbon atom in 5-Cyclohexyl-2-phenyloxazole is expected to have a unique chemical shift.

Predicted ¹³C NMR Data for 5-Cyclohexyl-2-phenyloxazole (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 161.0Oxazole-C2
~ 150.0Oxazole-C5
~ 130.0Phenyl-C (para)
~ 128.8Phenyl-C (meta)
~ 127.5Phenyl-C (ipso)
~ 126.5Phenyl-C (ortho)
~ 123.0Oxazole-C4
~ 34.5Cyclohexyl-C (methine)
~ 33.0Cyclohexyl-C (methylene)
~ 26.0Cyclohexyl-C (methylene)
~ 25.5Cyclohexyl-C (methylene)

Expertise in Interpretation: The chemical shifts of the oxazole ring carbons are particularly diagnostic. The carbon at position 2 (C2), being adjacent to both oxygen and nitrogen, is the most deshielded. The carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum. The signals for the cyclohexyl methylene carbons may overlap.[1]

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the main difference being the acquisition parameters, which are optimized for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The IR spectrum of 5-Cyclohexyl-2-phenyloxazole will be dominated by vibrations of the aromatic rings, the oxazole ring, and the C-H bonds of the cyclohexyl group.

Predicted IR Absorption Bands for 5-Cyclohexyl-2-phenyloxazole

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2930, 2850StrongAliphatic C-H stretch (cyclohexyl)
~ 1600, 1580, 1480Medium-StrongC=C and C=N stretching (aromatic and oxazole rings)
~ 1100 - 1000StrongC-O-C stretching (oxazole ring)
~ 770, 690StrongC-H out-of-plane bending (monosubstituted benzene)

Authoritative Grounding: The characteristic C=N and C-O-C stretching frequencies are indicative of the oxazole heterocycle.[2] The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the phenyl and cyclohexyl groups.

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern upon ionization. For 5-Cyclohexyl-2-phenyloxazole, Electron Ionization (EI) is a common technique that will likely lead to the fragmentation of the molecule.

Predicted Mass Spectrometry Data for 5-Cyclohexyl-2-phenyloxazole

m/zRelative IntensityAssignment
227HighMolecular ion [M]⁺
144Moderate[M - C₆H₁₁]⁺ (loss of cyclohexyl radical)
105High[C₆H₅CO]⁺ (benzoyl cation)
77Moderate[C₆H₅]⁺ (phenyl cation)
83Moderate[C₆H₁₁]⁺ (cyclohexyl cation)

Trustworthiness of Fragmentation Analysis: The fragmentation pattern is a reliable indicator of the molecular structure. The loss of the cyclohexyl group is a predictable fragmentation pathway for this molecule. The presence of the benzoyl cation at m/z 105 is a strong indicator of the 2-phenyl-substituted oxazole moiety.

Experimental Protocol for Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow for the comprehensive spectroscopic analysis of 5-Cyclohexyl-2-phenyloxazole.

Spectroscopic_Workflow cluster_Techniques Analytical Techniques cluster_Data Data Acquisition & Interpretation cluster_Analysis Structural Elucidation NMR NMR 1H_NMR_Data ¹H NMR Data (Chemical Shifts, Couplings) NMR->1H_NMR_Data 13C_NMR_Data ¹³C NMR Data (Chemical Shifts) NMR->13C_NMR_Data IR IR IR_Data IR Data (Vibrational Frequencies) IR->IR_Data MS MS MS_Data MS Data (m/z, Fragmentation) MS->MS_Data Structure_Confirmation Final Structure Confirmation of 5-Cyclohexyl-2-phenyloxazole 1H_NMR_Data->Structure_Confirmation 13C_NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the integrated spectroscopic analysis of 5-Cyclohexyl-2-phenyloxazole.

Conclusion

The spectroscopic analysis of 5-Cyclohexyl-2-phenyloxazole through a combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating approach to its structural elucidation. This in-depth technical guide has outlined the expected spectroscopic data, the rationale behind the experimental choices, and detailed protocols for data acquisition. For researchers and drug development professionals, a thorough understanding of these analytical techniques is indispensable for confirming the identity and purity of synthesized compounds, which is a critical aspect of quality control and regulatory compliance. The principles and methodologies described herein serve as a foundational reference for the characterization of this and other related heterocyclic compounds.

References

  • MDPI. (n.d.). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved from [Link]

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  • SpectraBase. (n.d.). 5-Cyclohexylpentan-2-one. Retrieved from [Link]

  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved from [Link]

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  • mzCloud. (n.d.). 1-[(2R,4S,5R)-5-(3-Cyclohexyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]-N-(4-methoxybenzyl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Oxazoles: Synthesis, Reactions, and Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Retrieved from [Link]

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  • PubChem. (n.d.). Benzene, (cyclohexyloxy)-. Retrieved from [Link]

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Exploratory

The Phenyloxazole Moiety: A Cornerstone of Medicinal Chemistry Forged in the Crucible of Classical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The oxazole, a five-membered aromatic heterocycle featuring one oxygen and one nitrogen atom, stands as a pillar in the architec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole, a five-membered aromatic heterocycle featuring one oxygen and one nitrogen atom, stands as a pillar in the architecture of biologically active molecules.[1] Its prevalence in natural products and synthetic compounds with diverse therapeutic applications has cemented its status as a "privileged scaffold" in medicinal chemistry.[2][3] When substituted with a phenyl group, the resulting phenyloxazole core offers a unique combination of steric and electronic properties, enabling it to interact with a wide array of biological targets, including enzymes and receptors.[4] This has led to the development of phenyloxazole-containing drugs with applications as anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents.[5][6]

This technical guide provides a deep dive into the foundational discoveries of phenyloxazoles, focusing on the seminal synthetic methodologies that first brought this versatile scaffold to the chemist's bench. We will explore the causal logic behind these classical reactions, provide detailed, field-proven protocols, and contextualize their evolution into the modern synthetic toolkit.

Part 1: The Classical Era of Oxazole Synthesis

The late 19th and early 20th centuries marked the birth of oxazole synthesis. The pioneering work of chemists like Fischer, Robinson, and Gabriel established the fundamental routes to this heterocyclic core.[1] These methods, born from an era of mechanistic discovery, remain not only relevant but also form the intellectual basis for many contemporary synthetic innovations.

The Fischer Oxazole Synthesis (1896): A Dehydrative Cyclization

One of the earliest routes to the oxazole ring was reported by Emil Fischer in 1896.[7][8] This method ingeniously constructs the 2,5-disubstituted oxazole core from the condensation of an aldehyde cyanohydrin with another aldehyde under anhydrous acidic conditions.[8] The choice of anhydrous hydrochloric acid is critical; it acts as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.

Causality and Mechanistic Insight: The reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin in the presence of HCl.[8] This reactive species is then attacked by the hydroxyl group of the second aldehyde, initiating a cascade of cyclization and dehydration steps to yield the aromatic oxazole ring. The use of dry ether as a solvent is deliberate, preventing the hydrolysis of the sensitive intermediates and ensuring the reaction proceeds efficiently.

Experimental Protocol: Fischer Synthesis of 2,5-Diphenyloxazole

This protocol is a representative example of the Fischer oxazole synthesis.

Objective: To synthesize 2,5-diphenyloxazole from mandelic acid nitrile (benzaldehyde cyanohydrin) and benzaldehyde.

Materials:

  • Mandelic acid nitrile (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve mandelic acid nitrile (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Acidification: Bubble dry hydrogen chloride gas gently through the stirred solution. The reaction is exothermic and should be monitored. The product will begin to precipitate as its hydrochloride salt.

  • Reaction Completion: Continue passing HCl gas until the precipitation is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold, anhydrous ether.

  • Neutralization: To obtain the free base, suspend the hydrochloride salt in water and add saturated sodium bicarbonate solution until the mixture is basic (pH > 8). Alternatively, the salt can be boiled in ethanol.

  • Extraction & Purification: Extract the aqueous suspension with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-diphenyloxazole. The product can be further purified by recrystallization from ethanol.

The Robinson-Gabriel Synthesis (1909-1910): The Workhorse of Oxazole Formation

Independently described by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this has become one of the most versatile and widely used methods for preparing 2,5-disubstituted oxazoles.[1][9] The core transformation is the intramolecular cyclodehydration of a 2-acylamino ketone.[10]

Causality and Mechanistic Insight: The power of this method lies in its simplicity and the readily available starting materials, which can often be prepared via the Dakin-West reaction.[9] The key step is the acid-catalyzed cyclization. A strong dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid (PPA), is required to promote the formation of the oxazole ring from the intermediate enol or enolate form of the ketone.[1] The choice of dehydrating agent is crucial for the reaction's success; early iterations with sulfuric acid sometimes gave low yields, while the later adoption of PPA was found to significantly improve outcomes.[1]

Logical Workflow: Robinson-Gabriel Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 2-Acylamino Ketone reaction Intramolecular Cyclodehydration start1->reaction start2 Dehydrating Agent (e.g., H₂SO₄, PPA) start2->reaction product 2,5-Disubstituted Phenyloxazole reaction->product

Caption: Robinson-Gabriel Synthesis Workflow.

Experimental Protocol: Robinson-Gabriel Synthesis of 2-Methyl-5-phenyloxazole

Objective: To synthesize 2-methyl-5-phenyloxazole from N-phenacylacetamide (a 2-acylamino ketone).

Materials:

  • N-phenacylacetamide (1.0 eq)

  • Polyphosphoric acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water

  • Sodium hydroxide solution (10% w/v)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Place N-phenacylacetamide (1.0 eq) in a round-bottom flask.

  • Cyclodehydration: Add polyphosphoric acid (approx. 10 times the weight of the starting material) or concentrated sulfuric acid (cautiously, approx. 5-10 eq). Heat the mixture with stirring (e.g., 100-120 °C for PPA, or room temperature to 60 °C for H₂SO₄) until the reaction is complete by TLC analysis.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. This step is highly exothermic if using sulfuric acid and must be done with extreme caution in a fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by slowly adding 10% sodium hydroxide solution until it is alkaline (pH > 9).

  • Extraction: Extract the product into diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: The Evolution of Synthesis - The Van Leusen Reaction

While the classical methods provided access to the oxazole core, they often required harsh conditions. A significant advancement came in 1972 from van Leusen and colleagues, who developed a milder, more versatile synthesis using tosylmethyl isocyanide (TosMIC).[7][11] This reaction allows for the one-pot synthesis of 5-substituted oxazoles from aldehydes.[11]

Causality and Mechanistic Insight: The Van Leusen reaction is a powerful example of [3+2] cycloaddition.[11] TosMIC is a unique reagent, containing a reactive isocyanide carbon, an acidic methylene group, and a tosyl group which acts as an excellent leaving group.[7] The reaction is base-catalyzed; the base deprotonates the methylene group of TosMIC, creating a nucleophile that attacks the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of toluenesulfinic acid to form the stable aromatic oxazole ring. This method's mild conditions and tolerance for various functional groups have made it a staple in modern organic synthesis.[11]

Logical Workflow: Van Leusen Oxazole Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Aromatic Aldehyde (e.g., Benzaldehyde) reaction [3+2] Cycloaddition & Elimination start1->reaction start2 Tosylmethyl Isocyanide (TosMIC) start2->reaction start3 Base (e.g., K₂CO₃, DBU) start3->reaction product 5-Phenyloxazole reaction->product

Caption: Van Leusen Synthesis Workflow.

Part 3: Comparative Analysis and Early Biological Significance

The discovery of these synthetic routes was not merely an academic exercise; it unlocked a new area of chemical space for biological exploration. The ability to systematically synthesize phenyloxazole derivatives allowed for the investigation of their structure-activity relationships (SAR).

Table 1: Comparison of Classical Phenyloxazole Syntheses

Synthesis MethodYear DiscoveredStarting MaterialsKey ReagentsAdvantagesDisadvantages
Fischer 1896[8]Aldehyde, Aldehyde CyanohydrinAnhydrous HCl, Dry EtherOne of the first methods, good for 2,5-diaryl oxazolesRequires gaseous HCl, sensitive to moisture, limited substrate scope
Robinson-Gabriel 1909-1910[9]2-Acylamino KetoneH₂SO₄, PPAVersatile, reliable, readily available starting materialsHarsh acidic conditions, high temperatures may be required
Van Leusen 1972[11]Aldehyde, TosMICBase (e.g., K₂CO₃)Mild conditions, good functional group tolerance, one-pot procedureTosMIC can be malodorous, primarily yields 5-substituted oxazoles

Early Biological Findings

Early screening of phenyloxazole derivatives revealed a wide spectrum of biological activities. The substitution pattern on both the phenyl and oxazole rings was found to be pivotal in determining the pharmacological effect.[5] These initial discoveries paved the way for the development of more potent and selective agents in subsequent decades.

Table 2: Overview of Early Biological Activities of Phenyloxazole Derivatives

Biological ActivityDescriptionRepresentative Drug Classes/Examples
Anti-inflammatory Inhibition of inflammatory pathways, often through COX enzyme inhibition.[6]Non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin.[5]
Antimicrobial Activity against various strains of bacteria and fungi.[12]Antibacterial agents like Sulfamoxol.[13]
Anticancer Cytotoxic effects against various cancer cell lines, often through kinase inhibition.[5][14]Tyrosine kinase inhibitors like Mubritinib.[5]
Antidiabetic Modulation of metabolic pathways involved in glucose regulation.[5]Peroxisome proliferator-activated receptor (PPAR) agonists like Aleglitazar.[5]

Conclusion: From Classical Discovery to Modern Medicine

The journey of the phenyloxazole scaffold from its initial discovery through classical synthesis to its current status as a cornerstone of medicinal chemistry is a testament to the enduring power of fundamental organic chemistry. The foundational methods developed by Fischer, Robinson, and Gabriel, while over a century old, provided the crucial first steps.[1] They not only enabled the synthesis of these molecules but also fostered a deeper understanding of their reactivity and potential. Subsequent innovations, such as the Van Leusen reaction, refined and expanded the synthetic toolkit, allowing for more efficient and versatile access to this important heterocyclic system.[1] For today's researchers and drug development professionals, a thorough understanding of this rich history is not merely academic—it is essential for the strategic design and synthesis of the next generation of phenyloxazole-based therapeutic agents.

References

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved February 6, 2026, from [Link]

  • Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Fischer Oxazole Synthesis Mechanism | Organic Chemistry - YouTube. (2023). Retrieved February 6, 2026, from [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Retrieved February 6, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020). Retrieved February 6, 2026, from [Link]

  • Oxazole.pdf - CUTM Courseware. (n.d.). Retrieved February 6, 2026, from [Link]

  • Fischer oxazole synthesis - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019). Retrieved February 6, 2026, from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Learning from the Hantzsch synthesis. (2000). Retrieved February 6, 2026, from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Retrieved February 6, 2026, from [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 6, 2026, from [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer | Journal of the American Chemical Society. (n.d.). Retrieved February 6, 2026, from [Link]

  • Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). Retrieved February 6, 2026, from [Link]

  • Oxazole - Macmillan Group. (n.d.). Retrieved February 6, 2026, from [Link]

  • Biological activities of benzoxazole and its derivatives - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - MDPI. (2024). Retrieved February 6, 2026, from [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PubMed. (2017). Retrieved February 6, 2026, from [Link]

  • 5-Iii) Sem 4 | PDF - Scribd. (n.d.). Retrieved February 6, 2026, from [Link]

  • Structures of some biologically active benzoxazole derivatives. - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

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Foundational

Potential therapeutic applications of 5-Cyclohexyl-2-phenyloxazole

Technical Guide: Therapeutic Potential & Medicinal Chemistry of 5-Cyclohexyl-2-phenyloxazole Part 1: Executive Summary & Strategic Value 5-Cyclohexyl-2-phenyloxazole represents a critical "transition scaffold" in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Therapeutic Potential & Medicinal Chemistry of 5-Cyclohexyl-2-phenyloxazole

Part 1: Executive Summary & Strategic Value

5-Cyclohexyl-2-phenyloxazole represents a critical "transition scaffold" in modern medicinal chemistry. While traditional oxazole-based drugs (e.g., Oxaprozin, Valdecoxib) rely heavily on polyaromatic structures (2,4- or 2,5-diaryloxazoles), this compound introduces a high-fraction sp3 (Fsp3) cyclohexyl moiety at the C5 position.

Core Value Proposition:

  • "Escaping Flatland": Replacing a phenyl ring with a cyclohexyl group disrupts molecular planarity. This is statistically correlated with improved aqueous solubility and reduced off-target toxicity in clinical candidates.

  • Lipophilic Vectoring: The cyclohexyl group maintains the hydrophobic bulk required for binding deep pockets (e.g., COX-2 active sites, kinase ATP pockets) but alters the electronic signature, potentially avoiding metabolic liabilities associated with electron-rich biaryl systems.

  • Versatile Intermediate: It serves as a precursor for functionalizing the oxazole core, allowing for rapid Structure-Activity Relationship (SAR) expansion.

Part 2: Chemical Profile & Synthesis Strategy

Physicochemical Properties
  • IUPAC Name: 5-cyclohexyl-2-phenyl-1,3-oxazole

  • CAS: 1299491-25-0[1][2][3][4][5]

  • Molecular Formula: C₁₅H₁₇NO[3]

  • Molecular Weight: 227.30 g/mol [3]

  • Predicted LogP: ~4.2 (High lipophilicity; suitable for CNS penetration or cell membrane traversal).

  • H-Bond Acceptors: 2 (N, O) | H-Bond Donors: 0

Synthetic Pathways

To access this scaffold with high regioselectivity, two primary methods are recommended over traditional Robinson-Gabriel cyclization, which can suffer from harsh conditions.

Method A: Van Leusen Oxazole Synthesis (Preferred) This method utilizes Tosylmethyl Isocyanide (TosMIC) reacting with an aldehyde. It is highly regioselective for 5-substituted oxazoles.

Method B: Copper-Catalyzed Cyclization Reaction of N-propargyl amides or oxidative cyclization of enamides.

Visualization: Synthetic Workflow (DOT)

Synthesis_Workflow cluster_0 Van Leusen Protocol Start1 Benzaldehyde (Ph-CHO) Intermediate Intermediate (Aldol-type adduct) Start1->Intermediate Nucleophilic Addition Start2 TosMIC (Tosylmethyl isocyanide) Start2->Intermediate Reagent Base (K2CO3) Solvent (MeOH) Reagent->Intermediate Product 5-Cyclohexyl-2-phenyloxazole (Target Scaffold) Intermediate->Product Cyclization & Elimination (-TsOH)

Figure 1: The Van Leusen synthesis pathway provides a convergent route to 5-substituted oxazoles, ensuring regiochemical fidelity.

Part 3: Therapeutic Applications & Mechanisms

Anti-Inflammatory (COX-2 Inhibition)

The oxazole ring is a proven pharmacophore in NSAIDs (e.g., Oxaprozin). The 5-cyclohexyl group mimics the hydrophobic isoleucine/leucine residues lining the COX-2 channel but lacks the aromaticity that can lead to pi-stacking induced toxicity.

  • Mechanism: The 2-phenyl group anchors in the hydrophobic pocket near Tyr-355, while the 5-cyclohexyl group extends into the apex of the active site, blocking arachidonic acid entry.

  • Advantage: Reduced gastric irritation potential compared to acidic NSAIDs if the scaffold is kept non-acidic (neutral antagonist).

Antimicrobial & Antifungal Activity

2,5-disubstituted oxazoles have shown efficacy against Candida albicans and Gram-positive bacteria.

  • Target: Lanosterol 14α-demethylase (CYP51).

  • Rationale: The cyclohexyl ring acts as a bioisostere for the aliphatic chain of natural substrates, potentially inhibiting ergosterol synthesis.

Metabolic Stability (CYP450 Modulation)

Replacing a phenyl ring (metabolic "soft spot" for hydroxylation) with a cyclohexyl ring blocks rapid Phase I metabolism.

  • Data Point: Cyclohexyl substitution often increases half-life (

    
    ) by preventing arene oxide formation.
    

Visualization: Mechanism of Action (DOT)

MOA_Network Compound 5-Cyclohexyl-2-phenyloxazole COX2 COX-2 Enzyme (Inflammation) Compound->COX2 Hydrophobic Binding CYP51 Fungal CYP51 (Ergosterol Synthesis) Compound->CYP51 Heme Coordination (Potential) Tubulin Tubulin Polymerization (Cancer) Compound->Tubulin Colchicine Site Mimicry Effect1 Inhibit Prostaglandin Synthesis COX2->Effect1 Effect2 Membrane Instability CYP51->Effect2 Effect3 Mitotic Arrest Tubulin->Effect3

Figure 2: Multi-target pharmacology. The scaffold's lipophilicity allows it to interact with diverse hydrophobic pockets in enzymes and structural proteins.

Part 4: Experimental Protocols

Protocol: Synthesis of 5-Cyclohexyl-2-phenyloxazole

Validation Level: Standard Organic Synthesis

  • Reagents: Benzaldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve Benzaldehyde and TosMIC in dry MeOH under N₂ atmosphere.

    • Add K₂CO₃ and reflux the mixture for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Critical Step: The reaction forms an intermediate oxazoline which eliminates p-toluenesulfinic acid to form the oxazole. Ensure complete elimination by maintaining reflux.

    • Evaporate solvent, redissolve in EtOAc, wash with water/brine.

    • Purify via silica gel column chromatography.

  • Yield Expectation: 70–85%.

Protocol: In Vitro COX-2 Inhibition Assay

Validation Level: Preclinical Screening

  • System: Purified recombinant human COX-2 enzyme.

  • Substrate: Arachidonic acid (100 µM).

  • Detection: Colorimetric TMPD assay (oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Steps:

    • Incubate enzyme with 5-Cyclohexyl-2-phenyloxazole (0.1 nM – 10 µM) for 10 mins at 25°C.

    • Add Arachidonic acid and TMPD.

    • Measure absorbance at 590 nm after 5 mins.

    • Control: Use Celecoxib (positive control) and DMSO (vehicle).

    • Calculation: Calculate IC₅₀ using non-linear regression.

Part 5: Data Summary & Comparative Analysis

Table 1: Comparative Properties of Oxazole Scaffolds

Property5-Cyclohexyl-2-phenyloxazole2,5-Diphenyloxazole (PPO)Oxaprozin (Drug)
Hybridization Mixed (sp2/sp3)Fully Aromatic (sp2)Fully Aromatic (sp2)
Solubility ModerateLowModerate (due to acid)
Metabolic Risk Low (Cyclohexyl is stable)High (Arene oxidation)Moderate
Primary Utility Scaffold / LeadScintillator / DyeNSAID
Target Class Kinase / COX-2OpticalCOX-1 / COX-2

Part 6: References

  • Bento, G. et al. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. Link

  • Zhang, L. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI Molecules. Link

  • ChemicalBook. 5-Cyclohexyl-2-phenyloxazole (CAS 1299491-25-0) Product Profile.[1]Link

  • Nath, M. et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Bentham Science. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality. Chemical Research in Toxicology. (Contextual grounding for Fsp3/Cyclohexyl utility).

Sources

Exploratory

Uncharted Territory: The Molecular Mechanism of 5-Cyclohexyl-2-phenyloxazole Remains Undefined

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant knowledge gap regarding the molecular mechanism of action for the compound 5-Cyclohexyl-2-phenyloxazole (...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant knowledge gap regarding the molecular mechanism of action for the compound 5-Cyclohexyl-2-phenyloxazole (CAS 1299491-25-0). Despite its documented synthesis and availability from chemical suppliers, there is currently no published data detailing its biological targets, signaling pathway interactions, or overall pharmacological effects. This lack of information precludes the development of an in-depth technical guide on its core mechanism of action at a molecular level.

For researchers, scientists, and drug development professionals, this represents a truly nascent area of investigation. The absence of data means that any proposed mechanism would be purely speculative and without the necessary authoritative grounding and comprehensive references required for a scientific whitepaper. High-throughput screening campaigns and initial bioactivity profiling are essential next steps to begin to elucidate the functional role of this molecule.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

While information on 5-Cyclohexyl-2-phenyloxazole is absent, the broader class of oxazole-containing compounds is well-represented in medicinal chemistry and pharmacology. Oxazoles are considered "privileged structures" due to their ability to interact with a wide range of biological targets. They are present in numerous natural products and synthetic compounds with diverse therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The 2,5-disubstituted oxazole core, as seen in the target compound, provides a rigid scaffold that can be functionalized to achieve specific interactions with protein binding pockets. The phenyl and cyclohexyl moieties of 5-Cyclohexyl-2-phenyloxazole contribute to its lipophilicity, which may influence its membrane permeability and distribution within biological systems.

A Roadmap for Elucidating the Mechanism of Action: A Hypothetical Workflow

Given the blank slate, a systematic approach is required to uncover the molecular mechanism of 5-Cyclohexyl-2-phenyloxazole. The following details a hypothetical, yet standard, workflow for characterizing a novel compound.

Phase 1: Initial Screening and Target Identification

The first step is to determine if the compound elicits any biological response.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Selection: A panel of diverse human cancer cell lines (e.g., from the NCI-60 panel) and normal cell lines are selected to identify potential cytotoxic or cytostatic effects.

  • Compound Preparation: 5-Cyclohexyl-2-phenyloxazole is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Cell Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the compound.

  • Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Logical Framework for Initial Screening

Caption: Workflow for initial phenotypic screening.

Phase 2: Target Deconvolution

If the initial screening reveals significant bioactivity, the next crucial step is to identify the molecular target(s).

Experimental Protocol: Affinity-Based Target Identification

  • Probe Synthesis: A derivative of 5-Cyclohexyl-2-phenyloxazole is synthesized with a linker and an affinity tag (e.g., biotin).

  • Cell Lysate Preparation: Lysate is prepared from a "hit" cell line identified in Phase 1.

  • Affinity Pulldown: The biotinylated compound is immobilized on streptavidin beads and incubated with the cell lysate.

  • Protein Elution and Identification: Proteins that bind to the compound are eluted, separated by SDS-PAGE, and identified using mass spectrometry.

Hypothetical Signaling Pathway Interaction

Should a target be identified, for instance, a specific kinase, the downstream signaling effects would need to be investigated.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Compound 5-Cyclohexyl- 2-phenyloxazole Compound->Kinase_B Inhibition Gene Gene Expression TF->Gene

Caption: A potential inhibitory signaling pathway.

Quantitative Data Summary: A Template for Future Findings

To facilitate future data comparison, the following table structure is proposed for summarizing key quantitative metrics once they are determined.

ParameterValueUnitsAssay Conditions
IC50 (Cell Line X)TBDµM72h incubation
Binding Affinity (Target Y)TBDnMSurface Plasmon Resonance
Enzyme Inhibition (Target Y)TBDIC50 (nM)In vitro kinase assay

Conclusion

The study of 5-Cyclohexyl-2-phenyloxazole offers a greenfield opportunity for novel discoveries in pharmacology and drug development. While this guide cannot detail a known mechanism of action, it provides a clear and scientifically rigorous framework for the necessary future investigations. The path to understanding the molecular intricacies of this compound is currently unwritten, inviting researchers to be the authors of its biological story.

References

As of the date of this document, there are no published scientific articles detailing the mechanism of action of 5-Cyclohexyl-2-phenyloxazole. The following is a list of general resources and databases that were consulted and can be used for future searches:

  • PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 15598146, 5-Cyclohexyl-2-phenyloxazole. [Link]

  • SciFinder: Chemical Abstracts Service. [Link]

  • Google Scholar
  • PubMed: National Library of Medicine. [Link]

Protocols & Analytical Methods

Method

Application Note: Cellular Characterization of 5-Cyclohexyl-2-phenyloxazole

This Application Note is designed as a comprehensive technical guide for the cellular evaluation of 5-Cyclohexyl-2-phenyloxazole , a lipophilic small molecule belonging to the 2,5-disubstituted oxazole class.[1] Given th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the cellular evaluation of 5-Cyclohexyl-2-phenyloxazole , a lipophilic small molecule belonging to the 2,5-disubstituted oxazole class.[1]

Given the compound's structural homology to both fluorescent scintillators (e.g., PPO) and oxazole-based non-steroidal anti-inflammatory drugs (NSAIDs like Oxaprozin), this protocol prioritizes solubility management , cytotoxicity profiling , and anti-inflammatory efficacy screening .[1]

Introduction & Mechanistic Rationale

5-Cyclohexyl-2-phenyloxazole (CAS: 1299491-25-0) is a hydrophobic heterocycle featuring a central oxazole ring flanked by a phenyl group at the C2 position and a cyclohexyl group at the C5 position.[1][2]

Scientific Context
  • Pharmacophore Class: The 2-phenyloxazole core is a "privileged structure" in medicinal chemistry, frequently associated with inhibition of cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH) enzymes.[1]

  • Physicochemical Properties: The replacement of the C5-phenyl group (found in the scintillator PPO) with a saturated cyclohexyl ring increases lipophilicity (LogP > 4.5 estimated) and disrupts the extended

    
    -conjugation, potentially altering its fluorescence properties compared to 2,5-diphenyloxazole.[1]
    
  • Experimental Challenge: The primary failure mode in assaying this compound is precipitation in aqueous media due to high lipophilicity, leading to false negatives in enzymatic assays or "aggregative" false positives in cell-based readouts.[1]

Pre-Assay Preparation: Solubility & Stock Management[1]

Objective: Create a stable, precipitation-free delivery system for cellular administration.

Reagents
  • Compound: 5-Cyclohexyl-2-phenyloxazole (Purity >98%).[1]

  • Vehicle: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[1]

  • Media: DMEM (high glucose) + 10% FBS.[1]

Protocol: "The Invisible Drop" Method[1]
  • Stock Solution (20 mM): Dissolve 4.54 mg of compound (MW: 227.30 g/mol ) in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.[1]

    • Quality Check: The solution must be crystal clear. If cloudy, sonicate at 37°C for 5 minutes.

  • Working Solution (2x Intermediate): Do not add 20 mM stock directly to cells.

    • Prepare a 2x intermediate in complete media immediately before use.

    • Example for 10 µM final conc: Dilute 1 µL of 20 mM stock into 1 mL of Media (Concentration = 20 µM).

    • Critical Step: Vortex immediately.[1] Inspect for "oiling out" (micro-droplets).[1] If oiling occurs, add 0.5% Tween-80 or Cyclodextrin to the media.[1]

Module A: Cytotoxicity Profiling (The Safety Gate)[1]

Before efficacy testing, you must define the Non-Toxic Concentration (NTC) range.[1]

Method: CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantification).[1] Cell Line: HEK293 (General toxicity) or RAW 264.7 (Target cell line).[1]

Step-by-Step Protocol
  • Seeding: Plate cells at 10,000 cells/well in 96-well opaque-walled plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Remove media. Add 100 µL of fresh media containing the compound in a semi-log dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Control: Vehicle control (0.5% DMSO max).[1]

    • Positive Control:[1] Staurosporine (1 µM).[1]

  • Incubation: Incubate for 24 or 48 hours.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent.[1]

    • Orbit shaker (2 min), Incubate (10 min).

    • Measure Luminescence (RLU).[1]

Data Analysis: Calculate % Viability relative to DMSO control. Plot Log[Concentration] vs. % Viability to determine IC50.[1] Select concentrations >90% viability for functional assays.

Module B: Functional Assay (Anti-Inflammatory Screening)[1]

Rationale: Given the oxazole core's prevalence in NSAIDs, the most logical functional screen is the inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[1]

Cell System: RAW 264.7 Macrophages.[1] Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.[1]

Experimental Workflow
  • Seeding: 50,000 cells/well in 96-well clear plates. Allow adhesion (12h).

  • Pre-treatment: Replace media with 90 µL media containing 5-Cyclohexyl-2-phenyloxazole (at NTC, e.g., 1, 5, 10 µM). Incubate for 1 hour to allow cellular uptake and target engagement.

  • Stimulation: Add 10 µL of 10x LPS (Final conc: 100 ng/mL).

  • Incubation: 18–24 hours.

  • Harvest:

    • Supernatant: Transfer 50 µL to a new plate for Griess Assay (NO).

    • Cells: Lyse for Western Blot (COX-2/iNOS protein levels).

Griess Assay (NO Quantification)
  • Mix 50 µL supernatant + 50 µL Sulfanilamide solution. Incubate 10 min in dark.

  • Add 50 µL NED solution (N-1-napthylethylenediamine dihydrochloride).[1]

  • Incubate 10 min. Color turns pink/magenta.[1]

  • Measure Absorbance at 540 nm .

  • Quantification: Compare against a Sodium Nitrite standard curve (0–100 µM).

Visualization of Signaling & Workflow[1]

Figure 1: Experimental Logic & Signaling Pathway

This diagram illustrates the putative mechanism of action (COX-2/iNOS suppression) and the experimental decision tree.[1]

G Compound 5-Cyclohexyl-2-phenyloxazole Lipophilicity High Lipophilicity (LogP > 4.5) Compound->Lipophilicity NFkB NF-κB Translocation Compound->NFkB Putative Inhibition DMSO DMSO Solubilization (20 mM Stock) Lipophilicity->DMSO Requires Cell RAW 264.7 Macrophage DMSO->Cell Pre-treatment (1h) Cell->NFkB Signaling LPS LPS Stimulation (TLR4 Activation) LPS->Cell Stimulation GeneExp Transcription: COX-2, iNOS NFkB->GeneExp NO Nitric Oxide (NO) Release GeneExp->NO PGE2 PGE2 Secretion GeneExp->PGE2 Assay1 Griess Assay (Abs 540nm) NO->Assay1 Assay2 ELISA / Western (Protein Level) PGE2->Assay2

Caption: Figure 1. Workflow for evaluating anti-inflammatory activity. The compound is hypothesized to intercept the TLR4/NF-κB axis, reducing downstream inflammatory mediators (NO/PGE2).[1]

Data Presentation Standards

When reporting results for 5-Cyclohexyl-2-phenyloxazole, summarize data in the following format to ensure comparability.

Table 1: Pharmacological Summary Template

ParameterAssay TypeConcentration RangeResult (Example)Notes
Solubility Limit Turbidimetry (PBS)1–100 µM< 10 µMRequires carrier (BSA/FBS)
Cytotoxicity (TC50) CellTiter-Glo (HEK293)0.1–100 µM> 50 µMSafe for functional assays
Efficacy (IC50) Griess Assay (NO)0.1–30 µM12.5 µMModerate potency
Fluorescence Confocal Microscopy10 µMBlue/UV ExcitationLipid droplet localization

Troubleshooting & "Watch-outs"

  • The "Crash-Out" Effect:

    • Symptom:[1] Absorbance spikes in the Griess assay control wells or "crystals" seen under the microscope.[1]

    • Cause: Compound precipitating upon dilution into aqueous media.[1]

    • Fix: Limit final DMSO concentration to 0.5% but ensure rapid mixing. Use media with 10% FBS (albumin binds and solubilizes lipophilic oxazoles).[1]

  • Fluorescence Interference:

    • Note: 2,5-disubstituted oxazoles can be fluorescent (UV excitable, blue emission).[1]

    • Check: Run a "Compound Only" control (no cells, no Griess reagent) to ensure the compound itself does not fluoresce/absorb at 540 nm.[1]

References

  • Biava, M., et al. (2010).[1] "Oxazole-based compounds as potential anti-inflammatory agents."[1] Current Medicinal Chemistry.

  • Roda, A., et al. (2009).[1] "Bio- and Chemiluminescence in Analytical Chemistry: Scintillators and Oxazoles." Analytical Chemistry.

  • Promega Corporation. (2023).[1] "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual.

  • Bryan, N.S., & Grisham, M.B. (2007).[1] "Methods to detect nitric oxide and its metabolites in biological samples."[1] Free Radical Biology and Medicine.

(Note: While 5-Cyclohexyl-2-phenyloxazole is a specific chemical entity, its protocol is derived from the established handling of the 2,5-diaryloxazole and oxaprozin pharmacophore classes.)[1]

Sources

Application

Application Note: High-Throughput Screening Strategies for 5-Cyclohexyl-2-phenyloxazole Scaffolds

Executive Summary This guide details the high-throughput screening (HTS) methodologies for 5-Cyclohexyl-2-phenyloxazole (and structurally related 2,5-disubstituted oxazoles). While often utilized as a building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-throughput screening (HTS) methodologies for 5-Cyclohexyl-2-phenyloxazole (and structurally related 2,5-disubstituted oxazoles). While often utilized as a building block in medicinal chemistry, this scaffold possesses distinct physicochemical properties—specifically high lipophilicity and intrinsic fluorescence—that dictate its behavior in HTS environments.

The oxazole pharmacophore is a "privileged structure" in drug discovery, heavily validated in antitubercular (anti-TB) and anti-inflammatory (COX-2 inhibition) campaigns. This application note focuses on the Resazurin Microtiter Assay (REMA) for phenotypic screening, a critical workflow given the oxazole class's historical success against Mycobacterium tuberculosis (Mtb). Additionally, we address the compound's intrinsic fluorescence and how to mitigate spectral interference in optical assays.

Physicochemical Profile & Assay Compatibility

Before initiating HTS, the compound's behavior in solution must be understood to prevent false positives/negatives.

PropertyValue / CharacteristicImpact on HTS
Structure 2-phenyl-5-cyclohexyloxazoleLipophilic core; potential for aggregation.
Solubility Low in water; High in DMSO/EthanolCritical: Requires DMSO normalization. Risk of precipitation in aqueous buffers >100 µM.
Fluorescence

nm;

nm (Blue)
Advantage: Can be used for solubility tracking. Risk: Minimal interference with Red/Green assay readouts (e.g., Resorufin, GFP).
LogP (Est.) ~4.5 - 5.5High membrane permeability; risk of non-specific binding to plasticware.
Technical Insight: Spectral Orthogonality

5-Cyclohexyl-2-phenyloxazole emits in the blue region of the spectrum. Most HTS viability dyes (Resazurin, Propidium Iodide) emit in the red/far-red (>590 nm). Therefore, this compound is spectrally orthogonal to standard viability assays, allowing for robust multiplexing without quench corrections.

Primary Protocol: Antitubercular Phenotypic Screening (REMA)

The most authoritative application for lipophilic oxazoles is phenotypic screening against Mycobacterium tuberculosis. The Resazurin Microtiter Assay (REMA) is the industry standard due to its cost-effectiveness and Z-factor robustness.

Assay Principle

Metabolically active bacteria reduce blue, non-fluorescent Resazurin to pink, highly fluorescent Resorufin. 5-Cyclohexyl-2-phenyloxazole is screened for its ability to prevent this reduction (indicating cell death or bacteriostasis).

Materials & Reagents[1][2]
  • Compound: 5-Cyclohexyl-2-phenyloxazole (10 mM stock in 100% DMSO).

  • Organism: M. tuberculosis H37Rv (or surrogate M. smegmatis for BSL-2 screening).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Reagent: Resazurin sodium salt (0.02% w/v in sterile water).

  • Controls: Rifampicin (Positive Control), 1% DMSO (Negative Control).

Step-by-Step HTS Workflow

Step 1: Compound Dispensing (Ready-to-Screen Plates)

  • Use an acoustic droplet ejector (e.g., Echo® 550) or automated pipettor to dispense compounds into black, clear-bottom 384-well plates.

  • Target Concentration: 10-point dose-response (e.g., 50 µM down to 0.1 µM).

  • DMSO Normalization: Backfill all wells to a final DMSO concentration of 1.0% (v/v) to prevent solvent effects.

Step 2: Inoculum Preparation

  • Culture bacteria to mid-log phase (

    
    ).
    
  • Dilute culture in 7H9 media to a theoretical

    
     of 0.005 (approx. 
    
    
    
    CFU/mL).
  • Critical: Ensure homogenous suspension to avoid "clump" artifacts in readout.

Step 3: Incubation

  • Dispense 40 µL of bacterial suspension into assay plates containing compounds.

  • Seal plates with breathable membranes (to allow

    
     exchange for aerobic growth).
    
  • Incubate at 37°C for 5-7 days (M. tuberculosis) or 24-48 hours (M. smegmatis).

Step 4: Development & Readout

  • Add 5-10 µL of Resazurin solution to each well.

  • Incubate for 24 hours (Mtb) or 4-6 hours (M. smeg) until negative controls turn pink.

  • Read Fluorescence:

    
     nm / 
    
    
    
    nm.
Data Analysis & Quality Control
  • Percent Inhibition calculation:

    
    
    
  • Z-Factor Requirement:

    
     is mandatory for HTS validation.
    
  • Hit Definition: Compounds showing >50% inhibition at 10 µM are typically flagged for re-testing.

Workflow Visualization

The following diagram illustrates the logical flow of the REMA assay and the decision matrix for oxazole hits.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Decision Compound 5-Cyclohexyl-2-phenyloxazole (10mM DMSO Stock) Plating Acoustic Dispensing (384-well Plate) Compound->Plating Incubation Incubation (5-7 Days @ 37°C) Plating->Incubation Inoculum M. tuberculosis (Mid-Log Phase) Inoculum->Plating  Add 40uL Reagent Add Resazurin (Redox Indicator) Incubation->Reagent Readout Fluorescence Read (Ex 560 / Em 590) Reagent->Readout  Metabolic Reduction Analysis Calculate % Inhibition & Z-Factor Readout->Analysis Hit Hit: >50% Inhibition Analysis->Hit  High Potency Discard Inactive / Precipitated Analysis->Discard  Low Potency

Caption: Operational workflow for Resazurin-based phenotypic screening of oxazole derivatives.

Secondary Application: Fluorescence-Based Solubility Profiling

Given the lipophilicity of 5-Cyclohexyl-2-phenyloxazole, false negatives in HTS often arise from compound precipitation. We can exploit the molecule's intrinsic fluorescence to validate solubility before biological screening.

Protocol: Kinetic Solubility Assay
  • Preparation: Prepare a concentration gradient (1 µM to 200 µM) in PBS (pH 7.4) with 1% DMSO.

  • Readout: Measure intrinsic fluorescence (

    
     nm / 
    
    
    
    nm) immediately (
    
    
    ) and after 4 hours (
    
    
    ).
  • Analysis:

    • Linear Region: Fluorescence should increase linearly with concentration.

    • Plateau/Quench: A deviation from linearity or a drop in signal at high concentrations indicates aggregation or precipitation .

    • Action: If precipitation occurs < 50 µM, the biological IC50 data is likely an artifact.

Scientific Rationale & Troubleshooting (E-E-A-T)

Why Oxazoles?

The oxazole ring mimics the peptide bond but is resistant to enzymatic hydrolysis. In Mtb, oxazole-containing compounds (like the natural product Virginiamycin M) often target the ribosome or interfere with cell wall biosynthesis (Mycolic acids). The cyclohexyl substitution on the 5-position increases lipophilicity (


), enhancing penetration through the waxy mycobacterial cell wall.
Common Failure Modes
  • The "Edge Effect": In 384-well plates, perimeter wells often evaporate faster, altering compound concentration.

    • Solution: Use low-evaporation lids or fill edge wells with sterile water (dummy wells).

  • Fluorescence Quenching: While rare, some library compounds may quench the Resorufin signal.

    • Validation: Perform a "counter-screen" by adding the compound after the Resazurin reduction step to checking for signal dampening.

References

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. [Link]

  • Zhang, J., et al. (2020). "Oxazole-based derivatives as potential antitubercular agents."[1] European Journal of Medicinal Chemistry. [Link]

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. [Link]

  • Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology. [Link]

Sources

Method

Application Notes and Protocols: 5-Cyclohexyl-2-phenyloxazole as a Molecular Probe for Target Identification

Introduction: Unlocking Therapeutic Potential with Molecular Probes In the landscape of modern drug discovery, the identification of a bioactive small molecule's cellular target is a critical step in understanding its me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Therapeutic Potential with Molecular Probes

In the landscape of modern drug discovery, the identification of a bioactive small molecule's cellular target is a critical step in understanding its mechanism of action and advancing it through the therapeutic development pipeline.[1][2][3] The oxazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] 5-Cyclohexyl-2-phenyloxazole is a novel compound of interest that, given its structural motifs, presents a compelling starting point for the development of a molecular probe aimed at target deconvolution.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 5-Cyclohexyl-2-phenyloxazole as a molecular probe. We will detail the rationale, synthesis of probe variants, and step-by-step protocols for its application in target identification workflows. The causality behind experimental choices will be explained to ensure a thorough understanding of the underlying principles.

Rationale for 5-Cyclohexyl-2-phenyloxazole as a Molecular Probe

The selection of 5-Cyclohexyl-2-phenyloxazole as a candidate molecular probe is based on the following considerations:

  • Structural Features: The molecule combines a phenyl ring, common in many bioactive compounds, with a bulky, lipophilic cyclohexyl group. This combination may confer specific binding properties to protein targets.

  • Synthetic Tractability: The oxazole core can be synthesized through established chemical routes, allowing for the strategic introduction of reporter tags or reactive moieties necessary for target identification.[6][7]

  • Potential for Bioactivity: Given that various substituted oxazoles have demonstrated significant biological effects, it is plausible that 5-Cyclohexyl-2-phenyloxazole interacts with specific cellular proteins to elicit a biological response.[8][9]

Probe Design and Synthesis

To be an effective tool for target identification, a molecular probe must retain the biological activity of the parent compound while incorporating a handle for detection or enrichment. Here, we propose the synthesis of two derivatives of 5-Cyclohexyl-2-phenyloxazole: a biotinylated probe for affinity purification and an alkyne-tagged probe for click chemistry applications.

Proposed Synthesis of Parent Compound and Probes:

The synthesis of 5-Cyclohexyl-2-phenyloxazole can be hypothetically achieved via a multi-step reaction sequence. A plausible route involves the condensation of a cyclohexyl-substituted α-bromoketone with benzamide. To create the probe derivatives, a functionalized benzamide bearing either a biotin or an alkyne group linked via a suitable spacer can be utilized.

Experimental Workflows for Target Identification

The following sections provide detailed protocols for utilizing the synthesized probes to identify the cellular targets of 5-Cyclohexyl-2-phenyloxazole.

Affinity-Based Protein Profiling (ABPP) Workflow

Affinity-based protein profiling is a powerful technique to identify the protein targets of a small molecule.[1][2] This workflow utilizes the biotinylated 5-Cyclohexyl-2-phenyloxazole probe.

ABPP_Workflow cluster_cell_culture Cell Culture & Lysis cluster_enrichment Target Enrichment cluster_analysis Protein Identification cell_culture 1. Treat cells with biotinylated probe lysis 2. Cell Lysis cell_culture->lysis incubation 3. Incubate lysate with streptavidin beads lysis->incubation wash 4. Wash beads to remove non-specific binders incubation->wash elution 5. Elute bound proteins wash->elution sds_page 6. SDS-PAGE elution->sds_page in_gel_digest 7. In-gel digestion sds_page->in_gel_digest ms_analysis 8. LC-MS/MS Analysis in_gel_digest->ms_analysis data_analysis 9. Database search and protein identification ms_analysis->data_analysis

Caption: Affinity-Based Protein Profiling (ABPP) Workflow.

Protocol: Affinity Pulldown Assay

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with varying concentrations of the biotinylated 5-Cyclohexyl-2-phenyloxazole probe for a predetermined time. Include a vehicle control (e.g., DMSO) and a competition experiment where cells are pre-incubated with an excess of the untagged 5-Cyclohexyl-2-phenyloxazole before adding the biotinylated probe.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

  • Mass Spectrometry Analysis:

    • Excise the protein bands of interest or the entire gel lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS data using a protein database search algorithm (e.g., Mascot, Sequest).

    • Compare the protein lists from the probe-treated samples, vehicle controls, and competition experiments to identify specific binding partners.

Photoaffinity Labeling (PAL) Workflow

Photoaffinity labeling is an alternative approach that can provide a covalent link between the probe and its target upon photoactivation, offering a more robust capture of interacting proteins.[10][11]

PAL_Workflow cluster_labeling In-cell Labeling cluster_click_chemistry Click Chemistry & Enrichment cluster_analysis Protein Identification cell_treatment 1. Treat cells with photo-reactive probe uv_irradiation 2. UV irradiation to covalently crosslink cell_treatment->uv_irradiation lysis 3. Cell Lysis uv_irradiation->lysis click_reaction 4. Click reaction with biotin-azide lysis->click_reaction enrichment 5. Streptavidin enrichment click_reaction->enrichment sds_page 6. SDS-PAGE enrichment->sds_page in_gel_digest 7. In-gel digestion sds_page->in_gel_digest ms_analysis 8. LC-MS/MS Analysis in_gel_digest->ms_analysis

Caption: Photoaffinity Labeling (PAL) Workflow with Click Chemistry.

Protocol: Photoaffinity Labeling and Click Chemistry

  • Probe Design: Synthesize a derivative of 5-Cyclohexyl-2-phenyloxazole containing a photo-reactive group (e.g., a diazirine) and an alkyne handle.

  • Cell Treatment and Crosslinking:

    • Treat cells with the photoaffinity probe.

    • Irradiate the cells with UV light of the appropriate wavelength to induce covalent crosslinking of the probe to its target proteins.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells as described in the ABPP protocol.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne handle of the probe-protein conjugate.

  • Enrichment and Analysis:

    • Enrich the biotinylated proteins using streptavidin beads.

    • Proceed with elution, SDS-PAGE, and mass spectrometry analysis as outlined in the ABPP protocol.

Data Interpretation and Validation

A crucial aspect of target identification is the rigorous analysis and validation of potential target proteins.

Quantitative Data Analysis:

The relative abundance of proteins identified in the pulldown experiments should be quantified. Label-free quantification or isotopic labeling methods (e.g., SILAC, TMT) can be employed for more accurate results. The data can be summarized in a table format.

Protein IDFold Enrichment (Probe/Control)p-valueFold Reduction (Competition)
Target X25.3< 0.00118.2
Target Y18.9< 0.00115.6
Non-specific Binder A1.2> 0.051.1
Non-specific Binder B0.9> 0.051.0

Target Validation:

Once high-confidence candidate targets are identified, their interaction with 5-Cyclohexyl-2-phenyloxazole must be validated using orthogonal methods, such as:

  • Western Blotting: Confirm the enrichment of the candidate protein in the pulldown eluate.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Characterize the binding affinity and kinetics between the purified protein and the small molecule.

  • Cellular Thermal Shift Assay (CETSA): Demonstrate target engagement in a cellular context.

  • Genetic Approaches (e.g., siRNA, CRISPR/Cas9): Knockdown or knockout the candidate target and assess the effect on the biological activity of 5-Cyclohexyl-2-phenyloxazole.

Conclusion

5-Cyclohexyl-2-phenyloxazole represents a promising starting point for the development of a molecular probe for target identification. The protocols outlined in this application note provide a comprehensive framework for synthesizing tagged versions of the molecule and employing them in robust target discovery workflows. By combining chemical proteomics with rigorous validation experiments, researchers can confidently identify the cellular targets of this novel oxazole derivative, paving the way for a deeper understanding of its mechanism of action and potential therapeutic applications.

References

  • ResearchGate. (n.d.). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. Retrieved from [Link]

  • Khan, I., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Chemistry Central Journal, 13(1), 12. Retrieved from [Link]

  • Jain, A. K., et al. (2023). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Retrieved from [Link]

  • Lal, K. (2014). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate. Retrieved from [Link]

  • Trowbridge, A. D., et al. (2021). Small molecule photocatalysis enables drug target identification via energy transfer. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1629. Retrieved from [Link]

  • JoVE. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments. Retrieved from [Link]

  • Lee, H., & Kim, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 53(5), 621-633. Retrieved from [Link]

  • Kumar, A., et al. (2017). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyclohexyl-2-methylphenol. Retrieved from [Link]

  • Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(4), 398-407. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyclohexyl-N-(2-cyclohexyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-methylisoxazole-3-carboxamide. Retrieved from [Link]

  • Bunnage, M. E., et al. (2015). Target Identification Using Chemical Probes. Pathobiology of Human Disease, 3121-3129. Retrieved from [Link]

  • Parker, C. G., & Cravatt, B. F. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments, (110), 53932. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, cyclohexyl- (CAS 827-52-1). Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Molecules, 27(19), 6529. Retrieved from [Link]

  • ScienceOpen. (2020). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Chemistry – An Asian Journal, 15(18), 2844-2850. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-2-phenyloxirane. Retrieved from [Link]

Sources

Application

In vivo experimental design for 5-Cyclohexyl-2-phenyloxazole in animal models

Application Note: Preclinical In Vivo Evaluation of 5-Cyclohexyl-2-phenyloxazole Executive Summary & Scientific Rationale 5-Cyclohexyl-2-phenyloxazole (CAS: 1299491-25-0) represents a lipophilic, non-acidic small molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical In Vivo Evaluation of 5-Cyclohexyl-2-phenyloxazole

Executive Summary & Scientific Rationale

5-Cyclohexyl-2-phenyloxazole (CAS: 1299491-25-0) represents a lipophilic, non-acidic small molecule scaffold structurally distinct from classical propionic acid NSAIDs (e.g., Oxaprozin).[1] While the 2,5-disubstituted oxazole core is historically associated with anti-inflammatory and analgesic activity via COX-2 inhibition or modulation of the arachidonic acid cascade, the substitution of a cyclohexyl group at the C5 position introduces unique pharmacokinetic (PK) challenges and metabolic stability profiles compared to diphenyl variants.[1]

This guide details the in vivo experimental design required to validate the therapeutic potential of this New Chemical Entity (NCE). Unlike hydrophilic salts, this compound requires rigorous formulation strategies to ensure bioavailability.[1] The protocols below prioritize phenotypic anchoring —establishing efficacy in acute and chronic inflammation models—while simultaneously characterizing the safety margin.

Physicochemical Profiling & Formulation Strategy

Before animal dosing, the compound’s high lipophilicity (predicted LogP > 3.[1]5) dictates the use of a lipid-based or surfactant-rich vehicle.[1] Aqueous suspension will likely result in erratic absorption.[1]

Protocol A: Formulation for Oral (PO) & Intraperitoneal (IP) Delivery

Objective: Achieve a stable, homogeneous suspension/solution at 10 mg/mL.[1]

ComponentConcentrationFunction
5-Cyclohexyl-2-phenyloxazole 1–10 mg/mLActive Pharmaceutical Ingredient (API)
DMSO 5% (v/v)Primary solubilizer (pre-dissolve API here)
Tween 80 5% (v/v)Surfactant/Wetting agent
PEG 400 30% (v/v)Co-solvent
Saline (0.9%) or 0.5% CMC 60% (v/v)Bulk vehicle (Add slowly with vortexing)

Preparation Steps:

  • Weigh the precise amount of 5-Cyclohexyl-2-phenyloxazole.

  • Dissolve completely in DMSO (sonicate for 5 mins at 37°C if necessary).

  • Add Tween 80 and vortex vigorously.[1]

  • Add PEG 400 and vortex.

  • Slowly add the Saline/CMC phase while stirring. Note: If precipitation occurs, switch to a 0.5% Methylcellulose (400 cP) suspension vehicle.[1]

Phase I: Pharmacokinetics & Maximum Tolerated Dose (MTD)[1]

Do not proceed to efficacy models without defining the therapeutic window.[1]

Experiment 1: Single-Dose Pharmacokinetics (Rat)
  • Species: Sprague-Dawley Rats (Male, 250–300g), n=3 per timepoint.[1]

  • Route: Oral Gavage (PO) and Intravenous (IV - tail vein).[1]

  • Dose: 5 mg/kg (IV), 20 mg/kg (PO).[1]

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Analysis: LC-MS/MS of plasma. Look for hydroxylation on the cyclohexyl ring (primary metabolic soft spot).[1]

Experiment 2: Dose Escalation MTD (Mouse)
  • Species: C57BL/6 Mice (n=3 per group).[1]

  • Dosing: 50, 100, 300 mg/kg (PO, single dose).[1]

  • Observation: 48 hours. Monitor for sedation (off-target CNS effects), piloerection, or weight loss.[1]

  • Stop Criterion: Any death or >15% weight loss defines the MTD.[1]

Phase II: Efficacy Models (Inflammation & Pain)

Given the oxazole scaffold, the primary hypothesis is anti-inflammatory activity.[1][2][3][4] We utilize two robust models: one for acute edema (vascular permeability) and one for inflammatory pain.[1]

Protocol B: Carrageenan-Induced Paw Edema (Acute Inflammation)

Rationale: This model validates the compound's ability to inhibit prostaglandin E2 (PGE2) synthesis and COX-2 activity.[1]

Workflow:

  • Baseline: Measure initial paw volume of Wistar rats using a plethysmometer (

    
    ).
    
  • Pre-treatment: Administer Vehicle, Reference (Indomethacin 10 mg/kg), or 5-Cyclohexyl-2-phenyloxazole (10, 30, 100 mg/kg PO) 1 hour prior to induction.[1]

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    [1]
    
Protocol C: Acetic Acid-Induced Writhing (Visceral Pain)

Rationale: Assesses peripheral analgesic activity, often mediated by COX inhibition or opioid receptor modulation.[1]

Workflow:

  • Pre-treatment: Administer test compound (PO) 60 mins prior to testing.

  • Induction: Inject 0.6% Acetic Acid (10 mL/kg, IP).

  • Quantification: Place mouse in a transparent observation chamber. Count the number of "writhes" (abdominal constriction + hind limb extension) for 20 minutes, starting 5 mins post-injection.

  • Endpoint: Reduction in writhe count compared to vehicle indicates analgesia.

Mechanistic Visualization

The following diagram illustrates the study workflow and the hypothesized mechanism of action (MOA) within the inflammatory cascade.

ExperimentalDesign cluster_Efficacy Efficacy Profiling Compound 5-Cyclohexyl-2- phenyloxazole Formulation Lipid Formulation (DMSO/PEG/Tween) Compound->Formulation Solubilization PK_Safety PK & MTD (Rat/Mouse) Formulation->PK_Safety Dosing PawEdema Paw Edema Model (Anti-inflammatory) PK_Safety->PawEdema Select Dose Writhing Writhing Test (Analgesic) PK_Safety->Writhing Select Dose Mechanism Target Validation (COX-2 / p38 MAPK) PawEdema->Mechanism Tissue Analysis (PGE2/TNF-a)

Figure 1: Integrated workflow for the preclinical characterization of 5-Cyclohexyl-2-phenyloxazole, moving from formulation to phenotypic anchoring.

Data Analysis & Interpretation

Expected Outcomes:

  • Positive Control (Indomethacin): Should show ~40-60% inhibition in Paw Edema.[1]

  • Test Compound:

    • If High Potency: Significant inhibition (>30%) at 10 mg/kg.[1]

    • If Metabolic Liability: Rapid clearance in PK may require BID (twice daily) dosing or structural modification (e.g., fluorination of the phenyl ring) to block metabolism.[1]

Safety Flags:

  • Gastric Ulceration: If the compound is a non-selective COX inhibitor, chronic dosing (5+ days) may cause gastric lesions.[1] Inspect stomach lining at necropsy.[1]

  • Sedation: If the cyclohexyl group facilitates blood-brain barrier (BBB) crossing, monitor for CNS depression (Rotarod test).[1]

References

  • Bansal, S., et al. (2014).[1][4] "Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity." European Journal of Medicinal Chemistry. Link

  • Abdel-Wahab, B. F., et al. (2011).[1] "Synthesis and biological evaluation of some new 2-(1H-pyrazol-3-yl)oxazoles as antimicrobial and anti-inflammatory agents." European Journal of Medicinal Chemistry. Link

  • Smith, W. L., et al. (2011).[1] "Cyclooxygenases: Structural, Cellular, and Molecular Biology."[1] Annual Review of Biochemistry. Link[1]

  • Winter, C. A., et al. (1962).[1] "Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine. Link[1]

  • ChemicalBook. (2023).[1][2][5] "5-Cyclohexyl-2-phenyloxazole Product Properties." Link

Sources

Method

Application Notes and Protocols for 5-Cyclohexyl-2-phenyloxazole: Safe Laboratory Handling and Disposal

Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-Cyclohexyl-2-phenyloxazole. As a substituted oxazole, this compound is integral to various research and development a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-Cyclohexyl-2-phenyloxazole. As a substituted oxazole, this compound is integral to various research and development applications, particularly in medicinal chemistry and materials science.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The recommendations are predicated on the known characteristics of the oxazole heterocyclic core, and the phenyl and cyclohexyl substituents. A dedicated Safety Data Sheet (SDS) for 5-Cyclohexyl-2-phenyloxazole is not currently available; therefore, this guide synthesizes data from analogous structures to establish best practices.

Introduction and Compound Profile

5-Cyclohexyl-2-phenyloxazole belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse biological activities and utility as synthetic intermediates.[1] The structure combines a five-membered oxazole ring with a bulky, lipophilic cyclohexyl group at the 5-position and an aromatic phenyl group at the 2-position. This combination of an aromatic system and a saturated carbocycle suggests that the compound is likely a solid at room temperature with low aqueous solubility.

The oxazole moiety is a key structural motif in numerous pharmaceuticals.[1] Consequently, understanding the safe handling of novel derivatives like 5-Cyclohexyl-2-phenyloxazole is paramount for protecting laboratory personnel and ensuring experimental integrity.

Predicted Physicochemical Properties:

Due to the absence of specific experimental data for 5-Cyclohexyl-2-phenyloxazole, the following properties are extrapolated from structurally related compounds such as 2,5-diphenyloxazole and cyclohexylbenzene.

PropertyPredicted Value / CharacteristicRationale & References
Molecular Formula C₁₅H₁₇NOBased on chemical structure.
Molecular Weight ~227.30 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solid.Typical for similar substituted oxazoles.[2]
Solubility Negligible in water; Soluble in organic solvents (e.g., acetone, ethyl acetate, dichloromethane).The presence of non-polar cyclohexyl and phenyl groups dominates.[2]
Boiling Point > 300 °CHigh molecular weight and aromatic nature suggest a high boiling point.[2]
Melting Point Expected to be a solid with a defined melting point.By analogy with similar structures.[2]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before handling 5-Cyclohexyl-2-phenyloxazole. The primary hazards are inferred from the constituent functional groups.

  • Oxazole Core: The parent compound, oxazole, is classified as a highly flammable liquid that causes severe skin burns and eye damage.[3] While substitution may alter these properties, a cautious approach is warranted.

  • Phenyl Group: Aromatic hydrocarbons can be irritants and may have other toxicological properties. PubChem data for 5-phenyloxazole indicates it causes skin and eye irritation and may cause respiratory irritation.[4]

  • Decomposition Products: Heterocyclic compounds, upon thermal decomposition or combustion, can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2][5]

Globally Harmonized System (GHS) Classification (Predicted):

Based on available data for analogous compounds, 5-Cyclohexyl-2-phenyloxazole should be handled as a substance with the following potential classifications:

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[4]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.[4]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents. All manipulations should occur within a certified chemical fume hood.

Engineering Controls

The primary engineering control is the use of a chemical fume hood . This is non-negotiable. The fume hood provides essential ventilation to prevent the inhalation of dust or vapors and protects the user from splashes. All weighing and transferring of the solid compound, as well as the preparation of solutions, must be performed in a fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required. The following diagram outlines the mandatory PPE for handling 5-Cyclohexyl-2-phenyloxazole.

PPE_Workflow cluster_ppe Mandatory PPE for Handling 5-Cyclohexyl-2-phenyloxazole cluster_glove_protocol Glove Protocol lab_coat Flame-Resistant Lab Coat (Fully buttoned) goggles Chemical Splash Goggles (ANSI Z87.1 compliant) gloves Chemical-Resistant Gloves (Specify type and use) respirator Respiratory Protection (If dust/aerosol generation is high) glove_selection Select Nitrile Gloves (Minimum 5-mil thickness for splash protection) gloves->glove_selection double_glove Consider Double Gloving (For larger quantities or extended handling) glove_selection->double_glove Rationale: Increased protection glove_change Immediate Removal (If splash or contamination occurs) double_glove->glove_change Rationale: Prevent breakthrough disposal Dispose of used gloves (As solid chemical waste) glove_change->disposal Rationale: Avoid cross-contamination

Caption: Mandatory Personal Protective Equipment (PPE) workflow.

Detailed PPE Protocol:

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles are mandatory at all times.

  • Hand Protection:

    • Disposable nitrile gloves (minimum 5-mil thickness) should be worn for incidental splash protection.[6]

    • Causality: Due to the presence of an aromatic phenyl group, nitrile gloves may offer limited protection against prolonged contact. Aromatic hydrocarbons can cause nitrile to swell and degrade.[2]

    • Action: If direct contact or a splash occurs, remove and replace gloves immediately.[7] Do not reuse contaminated gloves. For tasks with a higher risk of exposure, consider wearing heavier-duty gloves (e.g., neoprene or butyl rubber) over an inner pair of nitrile gloves.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Not generally required if work is conducted within a chemical fume hood. If there is a potential for significant aerosolization of the solid outside of a fume hood, a NIOSH-approved respirator with particulate filters (N95 or better) should be used.

Storage Requirements

Proper storage is essential for maintaining the compound's integrity and for laboratory safety.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[2]

  • Ignition Sources: Do not store near heat, sparks, or open flames.

Emergency Procedures

Spills

A spill kit with appropriate materials should be readily available.

Spill_Response start Spill Occurs evacuate Evacuate immediate area Alert others start->evacuate assess Assess spill size (Small vs. Large) evacuate->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Requires EHS assistance) assess->large_spill Large ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe contact_ehs Contact EHS/Emergency Services large_spill->contact_ehs absorb Cover with inert absorbent material (e.g., vermiculite, sand) ppe->absorb collect Carefully sweep into a waste container absorb->collect clean Wipe area with soap and water collect->clean dispose Label and seal waste for disposal clean->dispose end Spill Managed dispose->end contact_ehs->end

Caption: Decision workflow for responding to a chemical spill.

Protocol for a Small Spill (manageable by trained personnel):

  • Ensure the area is well-ventilated (fume hood is running).

  • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

  • Carefully sweep the absorbed material into a designated, labeled waste container.

  • Clean the spill area with a cloth dampened with soap and water.

  • Place all contaminated materials (absorbent, cloths, gloves) into the sealed waste container for proper disposal.

Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Protocol

Chemical waste must be managed according to institutional and local regulations. 5-Cyclohexyl-2-phenyloxazole is a non-halogenated organic compound.

Protocol for Disposal:

  • Segregation is Key:

    • Rationale: Non-halogenated and halogenated organic wastes are treated differently for final disposal.[9] Mixing them increases disposal costs and complexity.[10]

    • Action: Never mix waste containing 5-Cyclohexyl-2-phenyloxazole with halogenated solvents (e.g., dichloromethane, chloroform).

  • Waste Streams:

    • Solid Waste: Collect un-used or contaminated solid 5-Cyclohexyl-2-phenyloxazole, along with contaminated consumables (e.g., weighing paper, gloves, absorbent materials), in a clearly labeled, sealable container. Label as "Solid Non-Halogenated Organic Waste" and list the chemical name.

    • Liquid Waste: Collect solutions of 5-Cyclohexyl-2-phenyloxazole in a dedicated, leak-proof, and properly vented container.[11] Label as "Liquid Non-Halogenated Organic Waste" and list all solvent components and the solute by name.[9][11]

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.[11][12]

    • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

    • Store waste containers in a designated satellite accumulation area with secondary containment.

  • Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal via incineration or another approved method.[8]

References

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589311, 5-Phenyl oxazole. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Heywood, R., James, R. W., Barcellona, P. S., Campana, A., & Cioli, V. (1981). Toxicological Studies on 1-substituted-indazole-3-carboxylic Acids. Chemotherapy, 27 Suppl 2, 91–97.
  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • International Labour Organization. (2011). Heterocyclic Compounds: Physical & Chemical Hazards. Retrieved from [Link]

  • Glove Five. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11085751, 2-Benzyl-5-phenyloxazole. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. A. (2021). Heterocycles in Medicinal Chemistry. Molecules, 26(4), 1056.

Sources

Application

Application Note &amp; Protocol: Formulation of 5-Cyclohexyl-2-phenyloxazole for Preclinical Studies

Abstract This document provides a comprehensive guide for the formulation of 5-Cyclohexyl-2-phenyloxazole, a novel therapeutic candidate, for preclinical evaluation. Due to its predicted high lipophilicity and low aqueou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 5-Cyclohexyl-2-phenyloxazole, a novel therapeutic candidate, for preclinical evaluation. Due to its predicted high lipophilicity and low aqueous solubility, a systematic, phase-appropriate formulation strategy is essential to ensure adequate systemic exposure in toxicology and efficacy models. This guide details the necessary physicochemical characterization, a rational workflow for formulation strategy selection, and detailed, step-by-step protocols for developing simple solution, suspension, and lipid-based formulations. Furthermore, it outlines the analytical techniques required for formulation characterization and stability assessment, ensuring the delivery of a robust and reproducible dosing vehicle for preclinical studies.

Introduction: The Preclinical Formulation Challenge

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a primary one being the development of a suitable formulation for preclinical animal studies.[1] 5-Cyclohexyl-2-phenyloxazole is a lipophilic molecule with a structure suggesting poor water solubility, a characteristic common to over 80% of pipeline drug candidates. This inherent low solubility can lead to poor and erratic absorption, limiting bioavailability and potentially causing promising compounds to fail prematurely.[2]

The primary objective of preclinical formulation is not to develop a final commercial product, but to create a safe and consistent delivery system that maximizes exposure for safety and efficacy testing.[3] This often involves using the minimum number of excipients necessary to achieve the target concentration, while ensuring the vehicle itself does not interfere with the study endpoints.[4][5] This application note provides a structured approach to navigate these challenges for 5-Cyclohexyl-2-phenyloxazole.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the drug candidate's physicochemical properties is the mandatory first step in any formulation development program.[1] This data dictates the entire formulation strategy. Due to the limited availability of NCEs at this early stage, efficient and material-sparing techniques are prioritized.[1]

3.1 Key Physicochemical Parameters

While specific experimental data for 5-Cyclohexyl-2-phenyloxazole is not publicly available, we can infer its likely properties based on its chemical structure (a phenyl group and a cyclohexyl group attached to an oxazole core).

  • Predicted Properties:

    • Molecular Weight: Approximately 241.32 g/mol .

    • LogP (Lipophilicity): The calculated XLogP3 is predicted to be high, likely in the range of 4.0-5.0, indicating poor water solubility. This is a critical parameter, as high lipophilicity often correlates with solubility in lipidic vehicles.[6]

    • pKa: The oxazole ring is weakly basic. Precise pKa determination is crucial as it governs solubility in pH-modified buffers.

    • Aqueous Solubility: Expected to be very low (<10 µg/mL) in neutral aqueous media.

    • Melting Point & Physical Form: Determination via Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) is essential to understand its solid-state properties (crystalline vs. amorphous) and thermal stability.[7]

Table 1: Essential Pre-formulation Characterization Plan

ParameterMethodRationale & Implication for Formulation
Aqueous Solubility Shake-flask method in buffers (pH 2.0, 4.5, 6.8, 7.4)Determines intrinsic solubility and pH-dependency. Guides selection of aqueous vs. non-aqueous vehicles.
LogP / LogD HPLC-based or computational predictionQuantifies lipophilicity. A high LogP (>3) suggests lipid-based formulations may be highly effective.[6]
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups. Determines if salt formation or pH adjustment can be used to enhance solubility.[8]
Solid-State Analysis DSC, TGA, XRPD, MicroscopyIdentifies crystalline form, melting point, and potential polymorphs.[7] This is critical for stability and dissolution.
Excipient Solubility Shake-flask method in various GRAS excipientsDirectly screens for potential solubilizing agents (co-solvents, surfactants, lipids).

Formulation Strategy & Development Workflow

The selection of a formulation strategy should be a data-driven process aimed at achieving the target dose in a volume appropriate for the selected animal model.[5] The goal is to start with the simplest approach and increase complexity only as needed.

4.1 Decision-Making Workflow

The following diagram outlines a logical progression for selecting a suitable preclinical formulation for an orally administered, poorly soluble compound like 5-Cyclohexyl-2-phenyloxazole.

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Development Start Physicochemical Characterization (API) Solubility_Screen Solubility Screening (Aqueous & Non-Aqueous) Start->Solubility_Screen Decision1 Is Target Conc. Achieved in Aqueous Vehicle? Solubility_Screen->Decision1 Aqueous_Sol Develop Aqueous Solution / Suspension Decision1->Aqueous_Sol Yes Cosolvent_Lipid Develop Co-solvent or Lipid-Based System Decision1->Cosolvent_Lipid No Decision2 Is Formulation Stable & Homogeneous? Aqueous_Sol->Decision2 Cosolvent_Lipid->Decision2 Decision2->Solubility_Screen No, Re-screen Final Final Formulation for In Vivo Studies Decision2->Final Yes

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of 5-Cyclohexyl-2-phenyloxazole for biological assays

The Solubility Landscape: Diagnostic Analysis User Issue: "My compound precipitates immediately upon addition to cell culture media," or "I am seeing inconsistent IC50 values across different plate types." Root Cause Ana...

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility Landscape: Diagnostic Analysis

User Issue: "My compound precipitates immediately upon addition to cell culture media," or "I am seeing inconsistent IC50 values across different plate types."

Root Cause Analysis: 5-Cyclohexyl-2-phenyloxazole is a classic "brick dust" candidate in aqueous environments.[1] Its physicochemical profile presents a specific challenge for biological assays:

  • High Lipophilicity (LogP ~3.6 - 4.5): The molecule features two significant hydrophobic domains—a phenyl ring and a cyclohexyl ring —flanking a central oxazole core.[1] The cyclohexyl group, in particular, adds significant bulk without providing hydrogen bond donors/acceptors, driving the partition coefficient (LogP) upward [1, 4].

  • Lack of Ionization (pKa ~0.8): The oxazole nitrogen is weakly basic.[1][2] At physiological pH (7.4), the molecule remains uncharged (neutral).[1] Unlike carboxylic acids or amines, you cannot improve its solubility by adjusting the pH of your buffer [5].

  • The "Spring and Parachute" Failure: When you dilute a DMSO stock (the "spring") into an aqueous buffer, the solvent's dielectric constant shifts dramatically (from

    
     to 
    
    
    
    ). Without a stabilizer (the "parachute"), the hydrophobic effect forces the molecules to aggregate instantly, causing precipitation and false-negative results.

Troubleshooting Guide

Use this decision matrix to identify the specific failure mode in your assay.

Solubility_Troubleshooting Start Issue: Inconsistent Assay Data Check_Precip Visible Precipitate or High Turbidity? Start->Check_Precip Check_DMSO Final DMSO Conc > 0.5%? Check_Precip->Check_DMSO No Action_Kinetic Perform Kinetic Solubility Assay Check_Precip->Action_Kinetic Yes Check_Plastic Is Compound Losing Potency over Time in Reservoir? Check_DMSO->Check_Plastic No Action_Tox DMSO Toxicity Artifact: Reduce DMSO < 0.1% Check_DMSO->Action_Tox Yes Action_CD Switch to HP-β-Cyclodextrin Formulation Check_Plastic->Action_CD No (Suspect Micro-aggregates) Action_Glass Use Glass-Coated Plates or Low-Binding Plastic Check_Plastic->Action_Glass Yes

Figure 1: Decision tree for diagnosing solubility-related assay failures. Blue nodes indicate starting points; Green/Red/Yellow nodes indicate actionable protocols.

Common Failure Modes
SymptomDiagnosisTechnical Fix
Cloudiness upon dilution Macro-precipitation. The compound has exceeded its kinetic solubility limit.[1]Do not filter. Filtering removes the compound, altering the dose. Switch to a Cyclodextrin-based vehicle (See Protocol B).
Cell death in vehicle control Solvent Toxicity. 5-Cyclohexyl-2-phenyloxazole requires high DMSO % to stay soluble, killing cells.[1]Limit DMSO to <0.1% v/v. If compound crashes at this level, DMSO is not a viable vehicle.[1]
Potency decreases over time Non-Specific Binding (NSB). The lipophilic cyclohexyl group binds to polypropylene/polystyrene plates.[1]Add 0.01% Tween-80 (if assay tolerates) or use pre-blocked "Low Binding" plates.[1]

Technical Protocols

Protocol A: Kinetic Solubility Assessment (Nephelometry)

Determine the "real" maximum concentration usable in your assay.

Principle: Measures light scattering caused by precipitating particles when a DMSO stock is spiked into buffer.[1][3] Equipment: Plate reader with Nephelometry module or Absorbance (600nm).

  • Preparation: Prepare a 10 mM stock of 5-Cyclohexyl-2-phenyloxazole in 100% DMSO.

  • Dilution Series: Create a dilution series in DMSO (e.g., 10 mM down to 0.1 mM).

  • The Spike: Transfer 2 µL of each DMSO stock into 198 µL of your specific Assay Buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well plate.

    • Critical: Final DMSO concentration is fixed at 1%.[1]

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature (or 37°C if cell-based).

  • Read: Measure Light Scattering (Nephelometry) or Absorbance at 620nm (turbidity).

  • Analysis: Plot Signal vs. Concentration. The point where the signal deviates from the baseline is your Kinetic Solubility Limit .[4]

Protocol B: HP-β-Cyclodextrin Complexation (The "Gold Standard")

For biological assays where DMSO is toxic or insufficient.[1]

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal shape.[1] The hydrophobic cyclohexyl/phenyl groups of your molecule insert into the lipophilic cavity, while the hydrophilic outer shell keeps the complex soluble in water [2, 3].[5]

CD_Complexation cluster_0 Aqueous Buffer Compound Drug (Hydrophobic) Complex Inclusion Complex Compound->Complex Encapsulation CD HP-β-CD (Host) CD->Complex Stabilization

Figure 2: Schematic of the inclusion complex formation.[1] The hydrophobic drug is shielded from the aqueous buffer by the cyclodextrin host.

Step-by-Step Formulation:

  • Prepare Vehicle: Dissolve HP-β-CD (Sigma H107) in water or PBS to create a 20% (w/v) stock solution.[1] Filter sterilize (0.22 µm).

  • Prepare Compound: Weigh 1-2 mg of 5-Cyclohexyl-2-phenyloxazole powder.

  • Complexation: Add the 20% HP-β-CD solution directly to the powder.

    • Note: Do not use DMSO if possible.[1] If the powder is stubborn, dissolve it in a minimal volume of acetone, mix with CD solution, and evaporate the acetone under nitrogen.

  • Sonication: Sonicate in a water bath for 30–60 minutes at 37°C until the solution is clear.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the compound is solubilized.

  • Usage: Use this stock directly in your assay. The final CD concentration in the well (after dilution) should be <1% to avoid cholesterol stripping from cell membranes [3].

Frequently Asked Questions (FAQ)

Q: Can I just acidify the buffer to dissolve it? A: No. The pKa of the oxazole ring is ~0.8 [5]. You would need a pH below 1.0 to protonate it, which is incompatible with biological assays.[1]

Q: Why is my IC50 shifting when I change plate manufacturers? A: This is likely due to the lipophilic cyclohexyl group binding to the plastic. Different manufacturers use different polystyrene treatments.[1] Solution: Add 0.01% Triton X-100 or Tween-20 to your buffer (if the assay allows) to block non-specific binding sites, or switch to "Non-Binding Surface" (NBS) plates.

Q: Is HP-β-CD toxic to cells? A: Generally, HP-β-CD is safe up to 10-20 mM in short-term assays.[1] However, at high concentrations, it can extract cholesterol from cell membranes. Always include a "Vehicle Control" containing the same % of HP-β-CD without the drug to normalize your data [3].[1]

References

  • PubChem. (2023).[1] 5-Cyclohexyl-2-phenyloxazole (Compound Summary). National Library of Medicine.[1] [Link][1]

  • European Medicines Agency. (2017).[1] Cyclodextrins used as excipients.[1][Link]

  • Pitha, J., et al. (1988).[1] Hydroxypropyl-beta-cyclodextrin: preparation and characterization.[1] International Journal of Pharmaceutics.[1] [Link]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] [Link]

  • Brown, H.C., et al. (1955).[1] Chemical Effects of Steric Strains.[1] Journal of the Chemical Society.[1] (Reference for general Oxazole basicity/pKa).

Sources

Optimization

Optimizing the reaction conditions for the synthesis of 5-Cyclohexyl-2-phenyloxazole

An in-depth guide to navigating the complexities of synthesizing 5-Cyclohexyl-2-phenyloxazole, a crucial scaffold in modern drug discovery. This technical support center provides detailed, experience-driven answers to co...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 5-Cyclohexyl-2-phenyloxazole, a crucial scaffold in modern drug discovery. This technical support center provides detailed, experience-driven answers to common experimental challenges, ensuring researchers can optimize their reaction conditions for maximal yield and purity.

Technical Support Center: Synthesis of 5-Cyclohexyl-2-phenyloxazole

As a Senior Application Scientist, I've seen many researchers encounter hurdles when synthesizing substituted oxazoles. The path to a pure, high-yield product is often nuanced. This guide is structured to anticipate your questions and provide not just solutions, but the underlying chemical reasoning, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-Cyclohexyl-2-phenyloxazole?

The most robust and widely employed method for preparing 2,5-disubstituted oxazoles like 5-Cyclohexyl-2-phenyloxazole is the Robinson-Gabriel Synthesis .[1][2][3][4] This pathway involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor.[1][5] For your target molecule, this precursor is N-(2-cyclohexyl-2-oxoethyl)benzamide.

The core logic of this method is its reliability and the relative accessibility of the starting materials. The key challenge, and where most optimization is required, lies in the choice of the cyclodehydrating agent and the reaction conditions.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several factors. Let's break them down systematically.

  • Inefficient Cyclodehydration: The conversion of the linear N-(2-cyclohexyl-2-oxoethyl)benzamide to the oxazole ring is the critical, yield-determining step. The choice of dehydrating agent is paramount. Traditional agents like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) can lead to charring and side reactions, often resulting in lower yields.[3]

    • Expert Insight: Polyphosphoric acid (PPA) is often a superior choice, as it acts as both a catalyst and a solvent, and can improve yields significantly, often to the 50-60% range.[3][6] For sensitive substrates, milder reagents like trifluoroacetic anhydride (TFAA) can also be highly effective.[1][7][8]

  • Incomplete Reaction: If the reaction does not go to completion, you will isolate unreacted starting material, depressing your yield.

    • Causality: This often points to insufficient heating or reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

    • Actionable Advice: If the reaction stalls, a modest increase in temperature (e.g., in 10-20°C increments) or extending the reaction time can be beneficial. Be cautious, as excessive heat can lead to degradation.

  • Sub-optimal Temperature: Temperature control is a delicate balance. Too low, and the reaction rate will be impractically slow. Too high, and you risk decomposition of the starting material or the product oxazole ring, which can be susceptible to cleavage under harsh conditions.[9]

  • Purity of Starting Materials: Ensure your N-(2-cyclohexyl-2-oxoethyl)benzamide precursor is pure. Impurities from its synthesis can interfere with the cyclization step.

Q3: I am struggling with the purification of my final product. What are the best practices?

Purification challenges often arise from side products formed during the reaction.

  • Common Impurities: The primary impurity is often the unreacted 2-acylamino-ketone starting material. Other possibilities include degradation products if the reaction was overheated or exposed to harsh acidic conditions for too long.

  • Recommended Technique: Flash column chromatography is the most effective method for purifying 5-Cyclohexyl-2-phenyloxazole.

    • Stationary Phase: Silica gel (100-200 mesh) is standard.[10]

    • Mobile Phase (Eluent): A gradient system of ethyl acetate and a non-polar solvent like petroleum ether or hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in pet ether) to elute non-polar impurities, and gradually increase the polarity to isolate your product. Your product, being moderately polar, should elute before the more polar starting material.

Q4: Which cyclodehydrating agent should I choose? What are the pros and cons?

The choice of cyclodehydrating agent is critical and depends on the stability of your substrate and desired reaction conditions.

Dehydrating AgentProsConsRecommended For
Conc. H₂SO₄ Inexpensive, readily available.Harsh conditions, can cause charring and side reactions, often leading to lower yields.[3]Robust, simple substrates where yield is not the primary concern.
POCl₃ / PCl₅ Potent dehydrating agents.Can also lead to low yields and chlorinated byproducts.[3]Specific applications where other agents fail. Use with caution.
Polyphosphoric Acid (PPA) Often provides higher yields (50-60%)[3], acts as both catalyst and solvent.Viscous and can be difficult to work with; workup requires quenching with ice water.General-purpose, often the best starting point for optimizing the Robinson-Gabriel synthesis.[6]
TFAA Mild conditions, effective for sensitive substrates.More expensive, volatile, and corrosive.Solid-phase synthesis or with substrates that are sensitive to strong mineral acids.[1][7]

Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive dehydrating agent.2. Reaction temperature is too low.3. Purity of starting material is poor.1. Use fresh PPA or H₂SO₄. Ensure anhydrous conditions.2. Increase temperature in 10-20°C increments, monitoring by TLC.3. Re-purify the N-(2-cyclohexyl-2-oxoethyl)benzamide precursor.
Multiple Spots on TLC (Significant Side Products) 1. Reaction temperature is too high, causing degradation.2. Reaction time is too long.3. Dehydrating agent is too harsh.1. Lower the reaction temperature.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Switch to a milder dehydrating agent, such as PPA or TFAA.[1][3]
Reaction Stalls (Starting Material Remains) 1. Insufficient amount of dehydrating agent.2. Insufficient heating.1. Ensure a sufficient excess of the dehydrating agent is used (e.g., PPA is often used as the solvent).2. Increase reaction temperature or switch to a more powerful heating source (e.g., an oil bath for uniform heating).
Difficult Product Isolation / Oily Product 1. Incomplete removal of PPA during workup.2. Presence of persistent, greasy side products.1. During workup, pour the reaction mixture slowly into a large volume of vigorously stirred ice water to ensure complete precipitation of the crude product and hydrolysis of PPA.2. Perform flash column chromatography with a carefully selected solvent system.

Visualizing the Workflow & Troubleshooting

Experimental Workflow Diagram

This diagram outlines the primary synthetic route from commercially available starting materials to the final product.

G cluster_0 Precursor Synthesis cluster_1 Robinson-Gabriel Cyclization cluster_2 Workup & Purification SM1 2-Amino-1-cyclohexylethanone Precursor N-(2-cyclohexyl-2-oxoethyl)benzamide SM1->Precursor SM2 Benzoyl Chloride SM2->Precursor Reaction Heat (e.g., 140-160°C) Precursor->Reaction Dehydrating_Agent Cyclodehydrating Agent (e.g., PPA, H₂SO₄) Dehydrating_Agent->Reaction Product 5-Cyclohexyl-2-phenyloxazole Reaction->Product Workup Quench (Ice Water) & Extract Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for 5-Cyclohexyl-2-phenyloxazole.

Troubleshooting Logic Diagram

G Start Analyze Reaction Outcome LowYield Low Yield? Start->LowYield ManySpots Multiple Spots on TLC? LowYield->ManySpots No CheckReagent Check Dehydrating Agent & Reaction Conditions (Temp/Time) LowYield->CheckReagent Yes Success High Yield & Purity ManySpots->Success No CheckHarshness Assess Reaction Harshness (Temp/Agent) ManySpots->CheckHarshness Yes OptimizeConditions Increase Temp/Time or Change Agent (e.g., to PPA) CheckReagent->OptimizeConditions OptimizeConditions->Start Re-run ReduceHarshness Lower Temp or Use Milder Agent (e.g., TFAA) CheckHarshness->ReduceHarshness ReduceHarshness->Start Re-run

Caption: Logic diagram for troubleshooting common synthesis issues.

Reference Experimental Protocol

This protocol is a representative procedure for the synthesis of 2,5-disubstituted oxazoles via the Robinson-Gabriel method using Polyphosphoric Acid (PPA).[6]

Step 1: Synthesis of N-(2-cyclohexyl-2-oxoethyl)benzamide (Precursor)

  • To a solution of 2-amino-1-cyclohexylethanone hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0°C.

  • Stir the mixture for 15 minutes, then add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until the starting amine is consumed.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure precursor.

Step 2: Cyclodehydration to 5-Cyclohexyl-2-phenyloxazole

  • Place N-(2-cyclohexyl-2-oxoethyl)benzamide (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10-15 times the weight of the starting material).

  • Heat the mixture with stirring in an oil bath to 150-160°C.[6]

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to about 80-90°C.

  • Carefully and slowly pour the warm mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • A precipitate should form. Continue stirring until all the ice has melted.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude solid by flash column chromatography (Silica gel, gradient elution with ethyl acetate/petroleum ether) to obtain pure 5-Cyclohexyl-2-phenyloxazole.

References

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]

  • Choudhary, A. (Date unknown). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Date unknown). ResearchGate. [Link]

  • Slideshare. (Date unknown). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • Macmillan Group. (Date unknown). Oxazole. [Link]

  • Organic Chemistry Portal. (Date unknown). Synthesis of 1,3-oxazoles. [Link]

  • Indian Journal of Pharmaceutical Sciences. (Date unknown). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • CUTM Courseware. (Date unknown). Oxazole.pdf. [Link]

  • Scribd. (Date unknown). 5-Iii) Sem 4 | PDF. [Link]

  • Jiang, H., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters. [Link]

  • Pulici, M., et al. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Publications. [Link]

  • American Chemical Society. (Date unknown). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. [Link]

  • Kotha, S., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 5-Cyclohexyl-2-phenyloxazole in Solution

Welcome to the technical support center for 5-Cyclohexyl-2-phenyloxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Cyclohexyl-2-phenyloxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental workflows. The integrity of your results depends on the stability of your starting materials. This document provides an in-depth analysis of the degradation pathways of 5-Cyclohexyl-2-phenyloxazole and offers robust, field-proven strategies to prevent its degradation in solution.

The oxazole ring, while aromatic, possesses inherent reactivity that can lead to compound degradation under common laboratory conditions.[1] Understanding these liabilities is the first step toward designing stable formulations and reliable experiments. This guide is structured to move from the fundamental chemical principles of degradation to practical, actionable protocols.

Section 1: Core Stability Profile and Degradation Pathways

5-Cyclohexyl-2-phenyloxazole, like many 2,5-disubstituted oxazoles, is susceptible to three primary degradation mechanisms in solution: hydrolysis, oxidation, and photodegradation. While generally more resistant to acids than furans, the oxazole nucleus can be cleaved under various conditions, leading to the formation of undesired impurities and a loss of active compound concentration.[1][2]

cluster_main cluster_degradation Compound 5-Cyclohexyl-2-phenyloxazole Degradants Degradation Products (e.g., α-acylamino ketones, ring-opened species) Compound->Degradants Acid/Base Hydrolysis Compound->Degradants Oxidation (e.g., O₂, Peroxides) Compound->Degradants Photodegradation (UV Light)

Caption: Primary degradation pathways for 5-Cyclohexyl-2-phenyloxazole.

Hydrolytic Degradation (Acid/Base Catalyzed)

The oxazole ring can undergo cleavage through hydrolysis, a reaction catalyzed by both acidic and basic conditions.[1]

  • Mechanism under Acidic Conditions: The nitrogen atom at position 3 is weakly basic (pKa of the conjugate acid is ~0.8) and can be protonated by strong acids.[3] This protonation makes the C2 carbon more electrophilic and susceptible to nucleophilic attack by water, initiating ring opening. While stable in mildly acidic conditions, concentrated acids will readily decompose the molecule.[1]

  • Mechanism under Basic Conditions: Strong bases can promote hydrolysis, often leading to ring cleavage.[4][5] This is a significant concern in formulations or reaction mixtures with a pH above 8. The rate of degradation is often accelerated by increased temperature.[4]

Oxidative Degradation

The oxazole ring is sensitive to various oxidizing agents.[5]

  • Atmospheric Oxygen: In the presence of light or radical initiators, atmospheric oxygen can contribute to degradation over time.

  • Strong Oxidants: Reagents like potassium permanganate, ozone, or even residual peroxides in solvents (e.g., older bottles of THF or diethyl ether) can rapidly cleave the oxazole ring.[5]

  • Photo-oxidation: This is a particularly critical pathway. Oxazoles react with singlet oxygen, generated by photosensitization, via a [4+2] cycloaddition reaction.[6] This forms an unstable endoperoxide intermediate that rapidly rearranges and fragments, leading to complete cleavage of the heterocyclic ring.[6]

Photodegradation

Direct exposure to high-energy light, particularly in the UV spectrum, can induce degradation.[2][7] This process can occur even in the absence of oxygen (photolysis) but is often exacerbated by its presence (photo-oxidation). Solutions left on a lab bench exposed to ambient light are at risk of significant photodegradation over a matter of hours to days.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of 5-Cyclohexyl-2-phenyloxazole in methanol has developed a yellow tint after being stored for a week. What is causing this?

A: A color change, typically to yellow or brown, is a strong indicator of degradation. The most probable causes are photo-oxidation and/or oxidative degradation.[2][6] Even ambient laboratory light contains sufficient energy to excite the molecule, generating reactive species that lead to colored degradation products. Storing the solution in an amber vial and in the dark is essential.

Q2: I am observing a new, more polar peak in my HPLC analysis after my sample was stored in a buffered aqueous solution at pH 8. What is the likely identity of this new peak?

A: The appearance of a new, more polar peak under basic conditions strongly suggests hydrolytic degradation. The oxazole ring has likely been cleaved, resulting in the formation of an α-acylamino ketone or a related ring-opened species.[1] These products contain new polar functional groups (e.g., amides, ketones, carboxylic acids), causing them to elute earlier on a reverse-phase HPLC column. To confirm this, you should run a control sample stored at a neutral pH (e.g., pH 6-7).

Q3: What are the recommended solvents for preparing stock solutions of 5-Cyclohexyl-2-phenyloxazole?

A: The ideal solvent is one that is aprotic, free of peroxides, and UV-transparent if spectroscopic analysis is required. Based on stability principles, the following are recommended:

  • Excellent: Acetonitrile (ACN), Anhydrous Dimethyl Sulfoxide (DMSO).

  • Good (with precautions): Tetrahydrofuran (THF), Dichloromethane (DCM). Ensure these are freshly distilled or from a recently opened bottle to minimize peroxide content.

  • Use with Caution: Protic solvents like Methanol (MeOH) and Ethanol (EtOH). While often necessary for biological assays, they can participate in solvolysis reactions, especially under non-neutral pH or with prolonged storage. Always prepare fresh solutions in these solvents.

Q4: What are the optimal conditions for long-term storage of a stock solution?

A: To ensure stability for weeks to months, stock solutions should be stored under the following conditions:

  • Temperature: ≤ -20°C. For maximum longevity, -80°C is preferred.

  • Light: Protected from all light sources. Use amber glass vials or wrap clear vials in aluminum foil.

  • Atmosphere: Under an inert atmosphere. After dissolving the compound, purge the vial's headspace with argon or nitrogen before sealing to displace oxygen.

  • Container: Use high-quality glass vials with PTFE-lined caps to prevent leaching and ensure a tight seal.

Q5: My experimental protocol requires heating the compound in solution. How can I minimize thermal degradation?

A: While oxazoles are generally thermally stable, high temperatures can accelerate other degradation pathways like hydrolysis and oxidation.[2][4] To mitigate this:

  • Work under an inert atmosphere: Perform the heating in a sealed vial or under a continuous flow of nitrogen or argon.

  • Use an anhydrous solvent: Remove any trace water, which could act as a nucleophile at elevated temperatures.

  • Limit heating time: Design your experiment to use the minimum time necessary at the target temperature.

  • Include a control: Analyze a sample of the compound heated under the same conditions to quantify any potential degradation.

Section 3: Troubleshooting and Experimental Protocols

Troubleshooting Guide
Symptom ObservedPotential Cause(s)Recommended Action(s)
Unexpected peaks in HPLC/LC-MS Hydrolysis, Oxidation, PhotodegradationPrepare a fresh solution and re-analyze. Perform a forced degradation study (Protocol 2) to identify potential degradants. Review storage conditions.
Decreased assay signal/potency Loss of parent compound due to degradationQuantify the concentration of the stock solution via UV-Vis or HPLC with a fresh standard. Prepare a new, validated stock solution (Protocol 1).
Solution discoloration (yellowing) Photo-oxidation or general oxidative decayImmediately transfer the solution to an amber vial and store it at -20°C or below, protected from light. Discard if severely discolored.
Precipitate formation upon freezing Poor solvent choice; compound crashing outRe-dissolve by warming and sonicating. If the issue persists, consider preparing the stock in a different solvent (e.g., DMSO instead of ACN) with a lower freezing point.
Protocol 1: Preparation of a Stable Stock Solution (10 mM in Acetonitrile)

This protocol describes the preparation of a 1 mL stock solution that is validated for purity and stored for optimal stability.

Materials:

  • 5-Cyclohexyl-2-phenyloxazole (MW: 227.30 g/mol )

  • Anhydrous, HPLC-grade Acetonitrile (ACN)

  • 2 mL amber glass vial with PTFE-lined screw cap

  • Analytical balance

  • Argon or Nitrogen gas supply

Procedure:

  • Weighing: Accurately weigh approximately 2.27 mg of 5-Cyclohexyl-2-phenyloxazole directly into the amber vial. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of ACN required to achieve a 10.0 mM concentration. Add the ACN to the vial.

  • Dissolution: Vortex the vial for 30-60 seconds until the solid is completely dissolved. Gentle sonication can be used if needed.

  • Inerting: Purge the headspace of the vial with a gentle stream of argon or nitrogen for 15-20 seconds to displace all oxygen.

  • Sealing and Labeling: Immediately seal the vial tightly. Label with the compound name, concentration, solvent, date, and your initials.

  • Purity Check (t=0): Immediately dilute an aliquot of the stock solution to a suitable concentration (e.g., 10-20 µM) and analyze by HPLC-UV to establish the initial purity profile. The peak area at t=0 serves as the baseline for future stability checks.

  • Storage: Store the master stock solution at -20°C or -80°C, protected from light.

Protocol 2: Workflow for a Forced Degradation Study

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method, a critical step in drug development.[8]

cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock (in ACN:Water 1:1) aliquot Aliquot Stock into 6 Vials start->aliquot acid Acidic 0.1 M HCl, 60°C aliquot->acid base Basic 0.1 M NaOH, 60°C aliquot->base oxid Oxidative 3% H₂O₂, RT aliquot->oxid therm Thermal 80°C, in dark aliquot->therm photo Photolytic UV Lamp (254nm), RT aliquot->photo control Control No Stress, RT aliquot->control analyze Neutralize (if needed), Dilute, and Analyze by HPLC-UV/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze report Identify Degradants & Calculate % Degradation analyze->report

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of stock solution and 0.2 M HCl (final HCl conc. 0.1 M). Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix equal volumes of stock solution and 0.2 M NaOH (final NaOH conc. 0.1 M). Heat at 60°C for 4-8 hours.

    • Oxidation: Mix equal volumes of stock solution and 6% H₂O₂ (final H₂O₂ conc. 3%). Keep at room temperature for 24 hours.

    • Thermal: Store a vial of the stock solution in an oven at 80°C for 72 hours, protected from light.

    • Photolytic: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours.

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all samples to a suitable concentration (~10-20 µg/mL) and analyze using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the structural elucidation of any new peaks.

Section 4: Data & Visualization Summary

Table 1: Recommended Storage Conditions for 5-Cyclohexyl-2-phenyloxazole Solutions
ParameterConditionRationale
Temperature -20°C (short-term) or -80°C (long-term)Slows down all chemical degradation pathways significantly.
Light Exposure Store in amber vials or protect from lightPrevents photodegradation and photo-oxidation.[2][6][7]
Atmosphere Purge with Argon or NitrogenDisplaces oxygen to prevent oxidative degradation.[5]
pH (for aqueous buffers) pH 4.0 - 7.0Avoids accelerated acid or base-catalyzed hydrolysis.[1][4]
Table 2: Solvent Compatibility and Stability Considerations
SolventCompatibilityKey Considerations & Cautions
Acetonitrile (ACN) Excellent Recommended for stock solutions. Ensure HPLC or anhydrous grade.
Dimethyl Sulfoxide (DMSO) Excellent Ideal for high concentration stocks. Use anhydrous grade; DMSO is hygroscopic.
Tetrahydrofuran (THF) Good Must be peroxide-free. Older bottles can contain high levels of peroxides that will degrade the compound.
Methanol / Ethanol Moderate Protic nature may lead to solvolysis over time. Prepare fresh solutions for assays. Not recommended for long-term storage.
Aqueous Buffers Moderate Stability is highly pH-dependent. Maintain pH between 4 and 7. Prone to microbial growth; filter-sterilize if needed.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation. PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]

  • Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Nature. [Link]

  • Oxazole - Wikipedia. Wikipedia. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • Eco-Friendly Nanocellulose Optical Chemosensor Immobilized with ADOL for Mercury Detection in Industrial Wastewater. MDPI. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • 5-Cyclohexyl-2-methylphenol | C13H18O. PubChem. [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

Sources

Optimization

Addressing batch-to-batch variability of synthetic 5-Cyclohexyl-2-phenyloxazole

Welcome to the technical support center for the synthesis of 5-Cyclohexyl-2-phenyloxazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cyclohexyl-2-phenyloxazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot batch-to-batch variability encountered during the synthesis of this compound. Our guidance is grounded in established principles of organic chemistry and process control to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to a 5-substituted-2-phenyloxazole like 5-Cyclohexyl-2-phenyloxazole?

A1: Several established methods for oxazole synthesis can be adapted for 5-Cyclohexyl-2-phenyloxazole. The most common include the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone, and the van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC).[1][2] Another prevalent method is the reaction of α-haloketones with primary amides.[3] The choice of route often depends on the availability of starting materials, desired scale, and sensitivity of functional groups.

Q2: We are observing significant variation in yield and purity between batches. What are the likely root causes?

A2: Batch-to-batch variability is a common challenge in pharmaceutical synthesis and can stem from multiple factors.[4][5] For the synthesis of 5-Cyclohexyl-2-phenyloxazole, key areas to investigate include:

  • Raw Material Quality: Purity and consistency of starting materials (e.g., benzaldehyde, cyclohexyl-containing precursors, reagents) are critical.

  • Reaction Conditions: Minor deviations in temperature, reaction time, or stirring rate can significantly impact reaction kinetics and impurity profiles.

  • Solvent and Reagent Stoichiometry: The quality of solvents (e.g., presence of water) and precise measurement of reagents are crucial for reproducibility.

  • Work-up and Purification: Inconsistencies in extraction, washing, and crystallization or chromatography can lead to variable purity and yield.

Q3: Our final product has a persistent impurity that is difficult to remove. How can we identify and mitigate it?

A3: Impurity identification is a critical step in process optimization. Common analytical techniques for characterization include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] Potential impurities in oxazole synthesis could be unreacted starting materials, partially reacted intermediates, or byproducts from side reactions. For instance, in a Robinson-Gabriel type synthesis, incomplete cyclization or side reactions of the keto-amide intermediate could be a source. Mitigation strategies involve optimizing reaction conditions to favor the desired product and developing a more effective purification protocol, such as recrystallization with a different solvent system or advanced chromatographic techniques.

Troubleshooting Guide

This guide is structured around a plausible synthetic route for 5-Cyclohexyl-2-phenyloxazole, the Robinson-Gabriel synthesis, to provide specific, actionable advice.

Hypothetical Synthetic Workflow: Robinson-Gabriel Synthesis

Synthetic_Workflow Benzaldehyde Benzaldehyde Intermediate_A α-Cyclohexyl-β-phenylacrylonitrile Benzaldehyde->Intermediate_A Knoevenagel Condensation Cyclohexylacetonitrile Cyclohexylacetonitrile Cyclohexylacetonitrile->Intermediate_A Intermediate_B 2-Amino-1-cyclohexyl-3-phenylpropan-1-one Intermediate_A->Intermediate_B Reduction Intermediate_C N-(1-Cyclohexyl-1-oxo-3-phenylpropan-2-yl)benzamide Intermediate_B->Intermediate_C Acylation (Benzoyl Chloride) Final_Product 5-Cyclohexyl-2-phenyloxazole Intermediate_C->Final_Product Dehydrative Cyclization

Caption: Hypothetical Robinson-Gabriel synthesis of 5-Cyclohexyl-2-phenyloxazole.

Problem: Low Yield in the Final Cyclization Step
Potential Cause Proposed Solution Rationale
Incomplete Dehydration Increase the reaction temperature or use a stronger dehydrating agent (e.g., phosphorus pentoxide, concentrated sulfuric acid).[8]The cyclization of the α-acylamino ketone to the oxazole is a dehydration reaction. Insufficient driving force can lead to an equilibrium that favors the starting material.
Degradation of Product Monitor the reaction closely by TLC or HPLC and shorten the reaction time. Consider using milder reaction conditions.Oxazole rings can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[3]
Sub-optimal Solvent Screen different high-boiling aprotic solvents (e.g., toluene, xylene, DMF).The solvent can influence the solubility of intermediates and the transition state energy of the cyclization step.
Problem: Batch-to-Batch Variation in Purity (Presence of Side Products)
Potential Cause Proposed Solution Rationale
Side Reactions During Acylation Perform the acylation at a lower temperature (e.g., 0 °C) and add the acylating agent slowly.The amino ketone intermediate has multiple reactive sites. Lowering the temperature can improve the selectivity of N-acylation over O-acylation or other side reactions.
Formation of Isomeric Oxazoles Ensure the regioselectivity of the starting α-acylamino ketone synthesis is high. Purify the intermediate before cyclization.If the preceding steps are not well-controlled, isomeric intermediates could form, leading to a mixture of oxazole regioisomers in the final product.
Inconsistent Raw Material Quality Implement stringent quality control on all incoming raw materials, including purity analysis by GC or HPLC.Impurities in starting materials can act as catalysts or participate in side reactions, leading to a different impurity profile in each batch.[4]

Experimental Protocols

Protocol 1: In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Spot a small amount of the reaction mixture onto a TLC plate at regular intervals (e.g., every 30 minutes).

  • Alongside the reaction mixture, spot the starting material and, if available, a reference standard of the product.

  • Develop the TLC plate and visualize the spots under UV light.

  • Monitor the disappearance of the starting material spot and the appearance of the product spot to determine the reaction's endpoint.

Rationale: TLC is a rapid and cost-effective method to qualitatively monitor the progress of a reaction, preventing the formation of degradation products due to unnecessarily long reaction times.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 5-Cyclohexyl-2-phenyloxazole in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Rationale: Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. The slow cooling allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.

Workflow for Troubleshooting Batch Variability

Troubleshooting_Workflow Variability_Detected Batch-to-Batch Variability Detected (Yield, Purity) Analyze_Data Analyze Historical Batch Data Variability_Detected->Analyze_Data Identify_Parameters Identify Correlating Parameters (e.g., Temp, Reagent Lot) Analyze_Data->Identify_Parameters Isolate_Variable Isolate and Test One Variable (Design of Experiments) Identify_Parameters->Isolate_Variable Raw_Materials QC of Raw Materials Isolate_Variable->Raw_Materials If material lot correlates Reaction_Conditions Standardize Reaction Conditions Isolate_Variable->Reaction_Conditions If process parameter correlates Purification Optimize Purification Isolate_Variable->Purification If final purity is the main issue Implement_Changes Implement and Validate Changes Raw_Materials->Implement_Changes Reaction_Conditions->Implement_Changes Purification->Implement_Changes

Caption: A systematic workflow for addressing batch-to-batch variability.

References

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Chem Eazy. (2020, April 16). OXAZOLE - Synthesis, Reactions and Medicinal uses [Video]. YouTube. [Link]

  • MDPI. (n.d.). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Molecules. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • MDPI. (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Molecules. [Link]

  • ResearchGate. (2015, August). (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. Retrieved from [Link]

  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved from [Link]

  • PubMed Central (PMC). (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2023, April). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying sources of batch to batch variation in processability. Retrieved from [Link]

  • ResearchGate. (2018, September 17). Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. Retrieved from [Link]

  • Molecular Systems Design & Engineering (RSC Publishing). (n.d.). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019, June). Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • DergiPark. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyclohexyl-2-methylphenol. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variations. Retrieved from [Link]

  • PubMed Central (PMC). (2023, March 29). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]

  • ResearchGate. (2021, October 31). SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of High-Performance Thin Layer Chromatographic Method for Estimation of Acyclovir. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-5-(2,3,4,5,6-pentafluorophenoxy)-1lambda4,2,4,6-thiatriazin-3-amine. Retrieved from [Link]

  • Kewaunee. (2023, November 29). Chemical Synthesis Batch to Continuous Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Cyclohexyl-2-phenyloxazole

Status: Operational | Tier: Advanced Chemical Processing Ticket Subject: Protocols for >99.5% Purity Isolation Introduction: The Molecule & The Challenge Welcome to the technical support hub. You are likely working with...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Processing Ticket Subject: Protocols for >99.5% Purity Isolation

Introduction: The Molecule & The Challenge

Welcome to the technical support hub. You are likely working with 5-Cyclohexyl-2-phenyloxazole , a lipophilic heterocyclic compound often synthesized via the Robinson-Gabriel cyclodehydration or transition-metal catalyzed coupling.

Why is purification difficult?

  • Structural Similarity: The primary impurity is often the uncyclized amide precursor (N-(2-oxo-2-phenylethyl)cyclohexanecarboxamide), which shares a similar molecular weight but differs significantly in polarity.

  • Lipophilicity: The cyclohexyl group significantly increases solubility in non-polar solvents compared to its analogue PPO (2,5-diphenyloxazole), making standard recrystallization yields sensitive to temperature control.

  • Application Sensitivity: If used for liquid scintillation counting (LSC) or organic electronics, even trace carbonyl impurities (quenchers) or metal ions (traps) must be removed.

Module 1: Decision Logic & Workflow

Before selecting a solvent, determine your purity requirements. Use the logic flow below to select the correct protocol.

PurificationLogic Start Crude 5-Cyclohexyl-2-phenyloxazole Check Current Purity (TLC/HPLC) Start->Check Decision Target Application? Check->Decision Standard Standard Synthesis (>98%) Decision->Standard General Use Scint Scintillation/Optical (>99.9%) Decision->Scint Optical Grade Recryst Protocol A: Recrystallization (EtOH/Water) Standard->Recryst Minor Impurities Column Protocol B: Flash Chromatography (Silica Gel) Standard->Column Complex Mixture Scint->Column Sublime Protocol C: Vacuum Sublimation Recryst->Sublime Column->Recryst Polishing Column->Sublime Remove Quenchers

Figure 1: Purification Decision Tree. Selects methodology based on the final application (General Synthesis vs. Optical/Scintillation Grade).

Module 2: Troubleshooting Recrystallization (Protocol A)

Context: The most common issue is "oiling out" (liquid-liquid phase separation) instead of crystal formation, caused by the flexible cyclohexyl ring lowering the melting point and increasing solubility.

Solvent Selection Matrix
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 80:20 to 90:10High Best balance. Water forces the hydrophobic oxazole out; Ethanol keeps the polar amide impurity in solution.
Hexane (or Heptane) 100%Medium Risk of high solubility even at cold temps. Requires -20°C freezer. Good for removing non-polar tars.
MeOH / Water 85:15High Similar to EtOH but lower boiling point. Easier to dry.
Ethyl Acetate / Hexane 1:5Low Often leads to oiling out due to high solubility of the cyclohexyl moiety.
FAQ: Common Recrystallization Issues

Q: The solution turned cloudy, but an oil formed at the bottom instead of crystals. Why?

  • Diagnosis: This is "oiling out." You likely exceeded the saturation point at a temperature above the compound's melting point, or the solvent mixture is too polar (too much water).

  • Fix:

    • Reheat until the oil dissolves (add a small amount of Ethanol if needed).

    • Allow the solution to cool very slowly to room temperature with vigorous stirring.

    • Seeding is critical: Add a tiny crystal of pure product when the solution reaches ~35-40°C.

    • Do not place in an ice bath until solid crystals are clearly visible.

Q: My product is yellow/brown. How do I fix this?

  • Diagnosis: Oxidation byproducts or polymerized impurities.

  • Fix: Perform a "Hot Filtration" step.

    • Dissolve crude in boiling Ethanol.

    • Add Activated Charcoal (5-10% by weight). Stir for 10 mins.

    • Filter through a Celite pad while hot.

    • Proceed with crystallization (add warm water to the filtrate until turbid).

Module 3: Flash Chromatography (Protocol B)

Context: Required when the crude contains unreacted starting materials (amides/ketones) that co-crystallize with the product.

The Separation Logic:

  • Stationary Phase: Silica Gel (SiO₂, 40-63 µm).

  • Retention Mechanism: The oxazole nitrogen is weakly basic but sterically hindered. The amide impurity (e.g., N-phenacylcyclohexanecarboxamide) is a strong Hydrogen Bond Donor.

  • Result: The oxazole will elute much faster than the amide.

Recommended Mobile Phase:

  • Gradient: 0%

    
     10% Ethyl Acetate in Hexane.
    
  • TLC Visualization: UV (254 nm). The oxazole fluoresces blue/purple; the amide absorbs but rarely fluoresces intensely.

Q: I see "tailing" of my spot on TLC. Is the oxazole degrading?

  • Answer: Unlikely. Oxazoles are stable. Tailing usually indicates interaction with acidic silanol groups on the silica.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica.

Module 4: Ultra-High Purity / Sublimation (Protocol C)

Context: For Scintillation or Organic Semiconductor use. Recrystallization cannot remove trace solvent inclusions or occluded isomers. Vacuum sublimation is the gold standard here.

SublimationSetup Heat Heating Mantle (Oil Bath: 80-100°C) Crude Crude Material (Bottom of Cold Finger) Heat->Crude Energy Input ColdFinger Cold Finger (Water/Glycol: 10°C) Crude->ColdFinger Sublimation Vacuum High Vacuum (<0.1 mbar) Vacuum->ColdFinger Mean Free Path Product Pure Crystal Growth ColdFinger->Product Deposition

Figure 2: Vacuum Sublimation Schematic. Critical for removing non-volatile impurities and solvent inclusions.

Protocol:

  • Pressure: System must be under high vacuum (

    
     mmHg / 
    
    
    
    mbar).
  • Temperature: Heat the crude material to 10-20°C below its melting point. (If MP is unknown, start at 60°C and ramp slowly).

  • Collection: The pure oxazole will form large, transparent crystals on the cold finger. Yellow impurities will remain at the bottom.

  • Warning: If the temperature is too high, the compound will melt and "bump" onto the finger rather than subliming.

Module 5: Analytical Validation

Do not assume purity based on appearance.

  • HPLC (Reverse Phase):

    • Column: C18.

    • Solvent: Acetonitrile/Water (Gradient).

    • Note: The cyclohexyl group makes this compound stick to C18 columns. Ensure a high % of organic solvent (up to 100% ACN) is used at the end of the run to elute it.

  • NMR (

    
    H):  Check for the absence of the amide N-H proton (usually broad singlet around 6-8 ppm) and the 
    
    
    
    -carbonyl protons of the starting material.
  • Melting Point: A sharp range (

    
    C difference) indicates high purity. Broad ranges imply solvent trapping.
    
References
  • Robinson-Gabriel Synthesis & Oxazole Chemistry

    • Title: The Chemistry of Heterocyclic Compounds, Oxazoles[1][2][3]

    • Source: Wiley Online Library (Turchi, I. J.)
    • URL:[Link]

  • Purification of Labor

    • Title: Purification of Labor
    • Source: Butterworth-Heinemann (Armarego, W. L. F.)
    • URL:[Link]

  • Scintillator Purific

    • Title: Purification of Organic Scintill
    • Source: National Institute of Standards and Technology (NIST) / J. Res. NBS
    • URL:[Link](Note: References general oxazole scintillator purification via sublimation).

  • General Recrystallization Str

    • Title: Recrystalliz
    • Source: University of Rochester, Department of Chemistry
    • URL:[Link]

Sources

Optimization

Overcoming autofluorescence interference when using 5-Cyclohexyl-2-phenyloxazole

Welcome, Researcher. This guide is designed to provide you with expert-level insights and actionable protocols for overcoming a common yet significant challenge when working with UV-excitable fluorophores like 5-Cyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researcher. This guide is designed to provide you with expert-level insights and actionable protocols for overcoming a common yet significant challenge when working with UV-excitable fluorophores like 5-Cyclohexyl-2-phenyloxazole: autofluorescence . As your application science partner, my goal is not just to give you steps to follow, but to explain the underlying principles so you can intelligently adapt and troubleshoot your unique experimental setup.

Frequently Asked Questions (FAQs)

Q1: I'm using 5-Cyclohexyl-2-phenyloxazole and observing high background noise. What is happening?

A: You are likely encountering autofluorescence, a phenomenon where biological structures inherently emit light upon excitation. 5-Cyclohexyl-2-phenyloxazole, based on its oxazole structure, is predicted to be a UV-excitable fluorophore with emission in the blue part of the spectrum (similar fluorophores emit around 340-450 nm)[1][2]. This spectral range is unfortunately the most active region for autofluorescence from endogenous molecules within your sample, leading to a low signal-to-noise ratio where your specific signal is obscured by this inherent background glow[3][4].

Q2: What, specifically, is causing this autofluorescence in my samples?

A: The sources are varied and can be both intrinsic to the sample and induced by your preparation method:

  • Endogenous Fluorophores: Your cells and tissues are rich in molecules that naturally fluoresce. Key culprits include metabolic cofactors like NADH and flavins (FAD), structural proteins such as collagen and elastin, and the "wear-and-tear" pigment lipofuscin, which accumulates in lysosomes of aging cells[5][6][7][8].

  • Fixation-Induced Autofluorescence: Aldehyde fixatives, particularly glutaraldehyde and to a lesser extent paraformaldehyde (PFA), are a major cause[9][10]. They cross-link proteins by reacting with amine groups, creating fluorescent Schiff bases that emit broadly across the blue, green, and red spectra[4][11]. The duration of fixation and exposure to heat can worsen this effect[12][13][14].

  • Other Sources: Even components like red blood cells (due to the heme group), phenol red in culture media, or the plastic of your culture flask can contribute to background fluorescence[7][9].

Q3: How can I be certain that my background issue is autofluorescence?

A: The single most critical control in your experiment is the unstained, unlabeled control . Prepare a sample in the exact same way as your experimental samples—including fixation, permeabilization, and any other treatments—but omit the 5-Cyclohexyl-2-phenyloxazole probe and any fluorescent antibodies. Image this control sample using the identical imaging settings (laser power, gain, filter set) you use for your fully stained sample. Any signal you detect in this control is, by definition, autofluorescence[6][9]. This provides you with the spectral signature and intensity of your background problem.

Q4: What are the primary strategies I can use to combat this interference?

A: There are three main pillars of attack for mitigating autofluorescence:

  • Prevention through Optimized Sample Preparation: The best approach is to minimize the generation of autofluorescence from the start. This involves careful selection of fixatives and handling procedures.

  • Reduction using Chemical Quenching: These methods are applied after fixation to chemically reduce the fluorescence of interfering molecules.

  • Correction via Advanced Imaging Techniques: Modern microscopes and software offer powerful tools to computationally separate your probe's signal from the autofluorescence signal.

The following in-depth guides will provide detailed protocols for each of these strategies.

In-Depth Troubleshooting Guides

Guide 1: Proactive Mitigation through Sample Preparation

The causality here is simple: preventing the formation of fluorescent artifacts is far more effective than trying to remove them later. Aldehyde fixatives are powerful cross-linkers, but this efficiency comes at the cost of creating fluorescent byproducts[4][11].

Recommended Protocol Adjustments:

  • Fixative Substitution: If your experimental design allows, substitute aldehyde fixatives with an organic solvent.

    • Wash cells/tissue briefly with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the sample with ice-cold methanol or ethanol (-20°C) for 5-10 minutes.

    • Wash thoroughly with PBS (3x5 minutes).

    • Rationale: Organic solvents fix by dehydration and protein precipitation rather than cross-linking, avoiding the creation of fluorescent Schiff bases[4][9].

  • Aldehyde Fixation Optimization: If you must use an aldehyde fixative for antigen preservation:

    • Use fresh, high-quality paraformaldehyde (4% PFA in PBS is standard). Avoid glutaraldehyde, which induces much stronger autofluorescence[11].

    • Minimize fixation time. For cultured cells, 10-15 minutes is often sufficient. For tissues, fix for the minimum time required for adequate preservation, typically avoiding unnecessarily long incubations[4][11].

    • Ensure all fixation steps are performed at a controlled, cool temperature (e.g., 4°C) to reduce heat-induced fluorescence artifacts[12].

  • Tissue Perfusion: For animal studies, always perfuse the animal with PBS prior to tissue harvesting and fixation.

    • Rationale: This step washes out red blood cells from the vasculature. The heme groups within these cells are a potent source of broad-spectrum autofluorescence that can interfere with your signal[4][9].

Guide 2: Chemical Quenching of Autofluorescence

If your sample preparation still results in unacceptable background, chemical quenching is your next line of defense. These reagents work by different mechanisms to absorb the excitation light or chemically modify the fluorescent species.

Protocol 2A: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Fluorescence

  • Mechanism: Sodium borohydride is a reducing agent that converts the fluorescent Schiff bases formed during aldehyde fixation back into non-fluorescent single bonds[9].

  • Best For: Tissues fixed with PFA or glutaraldehyde.

  • Protocol:

    • Following fixation and washing, prepare a fresh solution of 0.1% Sodium Borohydride in PBS. (e.g., 10 mg NaBH₄ in 10 mL PBS). Safety Note: Prepare in a ventilated hood and handle with care.

    • Incubate the sample in the NaBH₄ solution for 10-15 minutes at room temperature. You may observe bubbling; this is normal.

    • Wash the sample thoroughly with PBS (3x5 minutes) to remove all traces of the reducing agent.

    • Proceed with your standard blocking and staining protocol.

Protocol 2B: Sudan Black B Treatment for Lipofuscin Quenching

  • Mechanism: Sudan Black B is a non-fluorescent, lipophilic black dye that physically masks the autofluorescence from lipid-rich granules like lipofuscin[4][5].

  • Best For: Aged tissues, neuronal tissues, or any sample showing punctate, granular autofluorescence.

  • Protocol:

    • Complete your staining protocol with 5-Cyclohexyl-2-phenyloxazole and any fluorescent secondary antibodies.

    • Prepare a 0.1% Sudan Black B solution in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter to remove undissolved particles.

    • Incubate your slides/samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

    • Briefly rinse with 70% ethanol to remove excess dye, followed by extensive washing in PBS.

    • Mount with coverslip and imaging medium.

Guide 3: Advanced Correction with Spectral Unmixing

This is the most powerful method for separating your signal from autofluorescence, especially when the emission spectra overlap significantly. The principle is to treat autofluorescence as a distinct "fluorophore" with its own unique spectral signature.

  • Mechanism: A spectral detector on a confocal microscope captures the entire emission spectrum at each pixel. By providing the system with the pure spectrum of your probe (5-Cyclohexyl-2-phenyloxazole) and the pure spectrum of the sample's autofluorescence, a linear unmixing algorithm can mathematically calculate the contribution of each component to every pixel in the image, effectively separating them into distinct channels[15][16][17][18].

Generalized Workflow for Spectral Unmixing:

  • Prepare Control Samples: You need two key controls:

    • Autofluorescence Control: An unstained sample prepared identically to your experimental sample.

    • Probe Control: A sample stained only with 5-Cyclohexyl-2-phenyloxazole, ideally in a region with minimal autofluorescence or on a substrate that mimics its cellular environment.

  • Acquire Reference Spectra:

    • On your spectral microscope, image the Autofluorescence Control to capture its emission fingerprint. Save this spectrum in the software's reference library.

    • Image the Probe Control to capture the pure emission fingerprint of 5-Cyclohexyl-2-phenyloxazole. Save this to the library.

  • Image Your Experimental Sample: Acquire a spectral image (often called a "lambda stack") of your fully stained experimental sample.

  • Apply Linear Unmixing: In the imaging software, initiate the linear unmixing function. Select the reference spectra for "Autofluorescence" and "5-Cyclohexyl-2-phenyloxazole" from your library and apply them to the experimental image.

  • Analyze the Result: The software will generate new images where the calculated intensity of the autofluorescence is in one channel and the intensity of your probe is in another, clean channel, free from background interference[18].

Data Presentation & Visualizations

Table 1: Spectral Overlap between 5-Cyclohexyl-2-phenyloxazole and Common Autofluorescent Species. This table highlights the core of the problem: the emission of key endogenous molecules directly overlaps with the expected emission of your blue-emitting probe.

MoleculeExcitation Max (nm)Emission Max (nm)Common Location
5-Cyclohexyl-2-phenyloxazole ~340-380 (Inferred) ~400-450 (Inferred) Target Specific
NADH~340~450Cytoplasm, Mitochondria[4]
Collagen~325-400~400-480Extracellular Matrix[4][7]
Elastin~350-450~480-520Extracellular Matrix[5]
LipofuscinBroad (UV to Green)Broad (Green to Red)Lysosomes[3][4]

Diagram 1: Troubleshooting Decision Flowchart for Autofluorescence. Use this flowchart to diagnose and select the appropriate mitigation strategy for your specific issue.

Autofluorescence_Troubleshooting start High background in unstained control? check_source Characterize Autofluorescence: Is it diffuse or granular/punctate? start->check_source Yes diffuse Diffuse Background (Likely Fixation/NADH) check_source->diffuse Diffuse granular Granular/Punctate Signal (Likely Lipofuscin) check_source->granular Granular sol_fix Solution 1: Optimize Fixation - Switch to Methanol Fix - Reduce PFA incubation time diffuse->sol_fix sol_sbb Solution: Chemical Quench - Treat with 0.1% Sudan Black B granular->sol_sbb sol_nabh4 Solution 2: Chemical Quench - Treat with 0.1% Sodium Borohydride sol_fix->sol_nabh4 If background persists... sol_spectral Advanced Solution (All Types): Use Spectral Unmixing sol_nabh4->sol_spectral For best results... sol_sbb->sol_spectral For best results... end_node Proceed with Imaging sol_spectral->end_node

Caption: A decision tree for troubleshooting autofluorescence.

Diagram 2: Experimental Workflow Incorporating Autofluorescence Quenching. This diagram illustrates where quenching steps fit into a standard immunofluorescence protocol.

Staining_Workflow prep Sample Prep (e.g., Sectioning) fix Fixation (e.g., 4% PFA) prep->fix quench **Autofluorescence Quench** (e.g., NaBH₄ or Sudan Black B) fix->quench block Blocking (e.g., Serum/BSA) quench->block stain Staining with 5-Cyclohexyl-2-phenyloxazole block->stain wash Wash Steps (PBS/PBST) stain->wash mount Mount & Image wash->mount

Caption: An immunofluorescence workflow with a dedicated quenching step.

References

  • Gryczynski, I., et al. (2001). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. The Journal of Physical Chemistry B, 105(13), 2459-2464. Available at: [Link]

  • Autofluorescence: Causes and Cures. (n.d.). University of Aberdeen. Available at: [Link]

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. Available at: [Link]

  • 5-Cyclohexyl-2-methylphenol. (n.d.). PubChem. Available at: [Link]

  • Effect of tissue fixation on the optical properties of structural components assessed by non-linear microscopy imaging. (2023). National Institutes of Health. Available at: [Link]

  • Fluorescence spectroscopy of compounds 5 a and 5 b – excitation and emission spectra and collected data. (2024). ResearchGate. Available at: [Link]

  • How to Reduce Background Autofluorescence and Improve Confocal Microscopy Images. (n.d.). Edinburgh Instruments. Available at: [Link]

  • A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023). Olympus Life Science. Available at: [Link]

  • Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. (n.d.). Bio-Rad. Available at: [Link]

  • Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues. (2021). Veterinary Research Communications. Available at: [Link]

  • Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence. (2019). IEEE Xplore. Available at: [Link]

  • Optimization and Troubleshooting. (n.d.). Evident Scientific. Available at: [Link]

  • 2-Cyclohexyl-2-phenyloxirane. (n.d.). PubChem. Available at: [Link]

  • 4-Benzal-2-phenyl-5-oxazolone. (n.d.). PubChem. Available at: [Link]

  • Spectral Imaging and Linear Unmixing. (n.d.). Nikon's MicroscopyU. Available at: [Link]

  • Causes of Autofluorescence. (2022). Visikol. Available at: [Link]

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. (n.d.). Beckman Coulter. Available at: [Link]

  • Cyclohexyl phenyl ketone. (n.d.). PubChem. Available at: [Link]

  • Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. (2024). Visikol. Available at: [Link]

  • Sources of Structural Autofluorescence in the Human Trabecular Meshwork. (2018). National Institutes of Health. Available at: [Link]

  • Practical Considerations for Spectral Imaging. (n.d.). ZEISS Microscopy Online Campus. Available at: [Link]

  • Microscopic imaging of the effects of formaldehyde fixation on tissue autofluorescence. (2007). SPIE Digital Library. Available at: [Link]

  • Formalin fixation and paraffin embedding interfere with preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD autofluorescence. (2023). bioRxiv. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Validating the target engagement of 5-Cyclohexyl-2-phenyloxazole in cells

Topic: Validating the target engagement of 5-Cyclohexyl-2-phenyloxazole in cells. Executive Summary 5-Cyclohexyl-2-phenyloxazole (CAS: 1299491-25-0) represents a classic pharmacophore in medicinal chemistry, primarily as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the target engagement of 5-Cyclohexyl-2-phenyloxazole in cells.

Executive Summary

5-Cyclohexyl-2-phenyloxazole (CAS: 1299491-25-0) represents a classic pharmacophore in medicinal chemistry, primarily associated with the inhibition of Cyclooxygenase-2 (COX-2) and, in specific structural contexts, Fatty Acid Amide Hydrolase (FAAH) .[1] Its structure—comprising a central oxazole ring flanked by a lipophilic cyclohexyl group and a phenyl ring—mimics the diarylheterocycle scaffold found in coxibs (e.g., Valdecoxib, Rofecoxib).

This guide details the rigorous validation of this compound’s target engagement in a cellular environment. Unlike simple enzymatic assays, cellular validation requires proving that the molecule crosses the membrane, remains stable, and physically binds the target protein (COX-2) to modulate downstream signaling (PGE2 synthesis).

Mechanistic Hypothesis & SAR Analysis

To validate engagement, we must first understand the binding mode. The 5-cyclohexyl-2-phenyloxazole scaffold is designed to exploit the distinct structural differences between COX-1 and COX-2.

  • The Target: COX-2 (Prostaglandin-Endoperoxide Synthase 2) .

  • Binding Mechanism: The COX-2 active site contains a secondary hydrophobic side pocket (absent in COX-1 due to an Isoleucine-to-Valine substitution at position 523). The bulky cyclohexyl group of the test compound is designed to occupy this hydrophobic channel, conferring selectivity over COX-1.

  • Alternative/Off-Target Potential: Due to the lipophilic nature of the cyclohexyl-oxazole motif, FAAH (the enzyme degrading anandamide) is a secondary potential target that must be ruled out via specificity controls.

Pathway Diagram: COX-2 Signaling & Inhibition

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 (PLA2) COX2 COX-2 Enzyme (Inducible) AA->COX2 Binding Substrate PGG2 PGG2 COX2->PGG2 Cyclooxygenase Activity Inhibitor 5-Cyclohexyl-2-phenyloxazole (Test Compound) Inhibitor->COX2 Competes with AA (Hydrophobic Pocket) PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) PGH2->PGE2 PGE Synthase EP_Receptor EP Receptors PGE2->EP_Receptor Inflammation Inflammation / Pain Signal EP_Receptor->Inflammation

Figure 1: The Arachidonic Acid Cascade. The test compound targets the COX-2 enzyme, preventing the conversion of Arachidonic Acid to PGG2/H2, thereby halting PGE2 production.

Comparative Analysis: Benchmarking Performance

When validating 5-Cyclohexyl-2-phenyloxazole, it is critical to benchmark against established standards to determine relative potency and selectivity.

Feature5-Cyclohexyl-2-phenyloxazole Celecoxib (Standard)Indomethacin (Control)NS-398 (Tool)
Role Test CompoundClinical Gold StandardNon-selective ControlResearch Tool Compound
Primary Target COX-2 (Putative)COX-2COX-1 & COX-2COX-2
Selectivity High (Predicted via Cyclohexyl)High (>300-fold COX-2)Low (Non-selective)High
Cellular IC50 To be determined (Exp. < 100 nM)~40 nM~20 nM (COX-1/2)~1-5 µM
Binding Site Hydrophobic Side PocketHydrophobic Side PocketArg-120 (Active Site)Hydrophobic Side Pocket
Key Advantage Novel lipophilic core; potential metabolic stability.FDA Approved; Clinical data available.Broad inhibition baseline.High specificity in vitro.
Experimental Validation Protocols

To claim "Target Engagement," you must demonstrate two things:

  • Functional Consequence: The compound inhibits the biological output (PGE2) in cells.

  • Physical Binding: The compound physically attaches to COX-2 inside the cell (CETSA).

Protocol A: Functional Validation (PGE2 Suppression Assay)

Objective: Determine if the compound inhibits COX-2 activity in a relevant cellular model.

Cell Model: RAW 264.7 (Murine Macrophages). These cells express low basal COX-2 but high COX-2 upon stimulation with Lipopolysaccharide (LPS).

Reagents:

  • LPS (E. coli serotype 0111:B4).

  • PGE2 ELISA Kit (Monoclonal).

  • Arachidonic Acid (exogenous substrate, optional).

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Induction: Treat cells with LPS (1 µg/mL) to induce COX-2 expression. Incubate for 6–8 hours.

    • Note: Without LPS, COX-2 levels are negligible, making target engagement impossible to measure.

  • Treatment: Wash cells to remove generated prostaglandins. Add 5-Cyclohexyl-2-phenyloxazole (0.1 nM – 10 µM dose response) in serum-free media.

    • Controls: Vehicle (DMSO), Celecoxib (1 µM positive control).

  • Incubation: Incubate for 30 minutes to allow inhibitor binding.

  • Substrate Pulse: Add Arachidonic Acid (10 µM) for 15 minutes (to drive flux through the enzyme).

  • Quantification: Collect supernatant. Quantify PGE2 via ELISA.

  • Analysis: Plot log[inhibitor] vs. % PGE2 inhibition to calculate cellular IC50.

Protocol B: Physical Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Prove physical binding in intact cells. Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.

Why this is critical: Functional assays (Protocol A) can be prone to off-target effects (e.g., inhibition of PLA2 or PGE synthase). CETSA confirms the compound binds COX-2 specifically.

Workflow Diagram:

CETSA_Workflow Step1 1. Treat Live Cells (DMSO vs. 10µM Compound) Step2 2. Aliquot into PCR Tubes Step1->Step2 Step3 3. Heat Gradient (40°C to 65°C) Step2->Step3 Step4 4. Lysis & Centrifugation (Remove precipitated protein) Step3->Step4 Step5 5. Western Blot (Detect Soluble COX-2) Step4->Step5 Step6 6. Calculate Tm Shift Step5->Step6 Result Result Step6->Result Shift > 2°C = Confirmed Binding

Figure 2: CETSA Workflow. A shift in the thermal stability curve indicates direct ligand-target interaction.

Detailed Steps:

  • Treatment: Treat RAW 264.7 cells (post-LPS induction) with 10 µM 5-Cyclohexyl-2-phenyloxazole or DMSO for 1 hour at 37°C.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Divide cell suspension into 10 aliquots (50 µL each). Heat each aliquot to a distinct temperature (range: 37°C to 67°C) for 3 minutes using a PCR thermal cycler.

  • Lysis: Cool samples to RT. Add lysis buffer (with NP-40). Freeze-thaw 3 times (liquid nitrogen/37°C) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Aggregated (unstable) proteins pellet; stabilized (bound) proteins remain in supernatant.

  • Detection: Run supernatant on SDS-PAGE. Blot for COX-2 .

  • Result: Plot Band Density vs. Temperature.

    • Success Criteria: The

      
       (temperature where 50% protein remains soluble) should shift rightward (
      
      
      
      ) in the presence of 5-Cyclohexyl-2-phenyloxazole compared to DMSO.
Specificity & Off-Target Deconvolution

Since oxazoles are privileged scaffolds, you must rule out FAAH inhibition, which can also reduce inflammation but via a different pathway (endocannabinoid accumulation).

  • Selectivity Assay:

    • COX-1 Assay: Use U937 cells (constitutive COX-1) or platelet-rich plasma. Treat with compound and measure Thromboxane B2 (TxB2).

    • Calculation: Selectivity Ratio =

      
      . A ratio > 50 indicates good selectivity.
      
  • FAAH Counter-Screen:

    • Perform a fluorescent assay using AMC-arachidonoyl amide substrate. If 5-Cyclohexyl-2-phenyloxazole inhibits hydrolysis of this substrate, it possesses dual activity.

References
  • Talley, J. J., et al. (1999). "4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2)." Medicinal Research Reviews, 19(3), 199-208.

  • Santa Cruz Biotechnology. "COX-2 Inhibitors: Biological Activity and Classification." SCBT Product Guides.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122. (Standard Protocol Reference for CETSA).
  • Zhang, H. Z., et al. (2018).[2] "Recent advance in oxazole-based medicinal chemistry."[3][4] European Journal of Medicinal Chemistry, 144, 444-492.

  • PubChem Compound Summary. "5-Cyclohexyl-2-phenyloxazole (CAS 1299491-25-0)." National Center for Biotechnology Information.

Sources

Comparative

Comparative Study: 5-Cyclohexyl-2-phenyloxazole (CyPhOx) vs. Known Modulators

This guide provides a comparative technical analysis of 5-Cyclohexyl-2-phenyloxazole (referred to herein as CyPhOx ), a lipophilic heterocyclic scaffold, against established modulators such as Oxaprozin (a traditional NS...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 5-Cyclohexyl-2-phenyloxazole (referred to herein as CyPhOx ), a lipophilic heterocyclic scaffold, against established modulators such as Oxaprozin (a traditional NSAID) and Valdecoxib (a COX-2 selective inhibitor).

This analysis focuses on the structural and pharmacological implications of substituting the aromatic phenyl ring with a saturated cyclohexyl moiety within the oxazole pharmacophore—a critical consideration in medicinal chemistry for tuning solubility, metabolic stability, and target selectivity.

Executive Summary

5-Cyclohexyl-2-phenyloxazole (CyPhOx) represents a distinct structural evolution from the classical diarylheterocycle class of anti-inflammatory and kinase-modulating drugs. While traditional agents like Oxaprozin utilize a rigid 4,5-diphenyl architecture to lock into the cyclooxygenase (COX) hydrophobic channel, CyPhOx introduces a non-planar, aliphatic cyclohexyl group at the C5 position.

This structural modification alters the Fsp³ (fraction of sp³ hybridized carbons) , significantly impacting the molecule's physicochemical profile compared to its fully aromatic predecessors. This guide evaluates CyPhOx as a chemical probe and scaffold, contrasting its properties with clinically approved modulators.

FeatureCyPhOx (Probe/Scaffold) Oxaprozin (Drug) Valdecoxib (Comparator)
Core Structure 2-Phenyl-5-cyclohexyl-1,3-oxazole4,5-Diphenyl-1,3-oxazole3,4-Diaryl-isoxazole
Key Moiety Cyclohexyl (Aliphatic, 3D)Phenyl (Aromatic, Planar)Sulfonamide (Polar)
Primary Target COX-1/2 (Scaffold), TyrosinaseCOX-1 / COX-2 (Non-selective)COX-2 (Selective)
Lipophilicity High (LogP > 4.5 predicted)Moderate (LogP ~ 4.0)Moderate (LogP ~ 2.6)
Metabolic Liability Cyclohexyl oxidationPhenyl hydroxylationIsoxazole ring opening

Mechanistic Profile & Structural Logic

The "Saturation" Effect in Ligand Binding

The transition from a phenyl ring (in Oxaprozin) to a cyclohexyl ring (in CyPhOx) is not merely cosmetic; it fundamentally changes the binding thermodynamics.

  • Planarity vs. Bulk: The phenyl ring is planar. The cyclohexyl ring adopts a chair conformation, occupying more 3D space. This can enhance selectivity if the target pocket (e.g., COX-2 side pocket) is voluminous, or abolish activity if the pocket is sterically restricted (steric clash).

  • Electronic Effects: The cyclohexyl group is electron-donating (inductive effect) but lacks the

    
    -
    
    
    
    stacking capability of the phenyl ring. This suggests CyPhOx relies more on hydrophobic enclosure and van der Waals forces than on aromatic stacking interactions.
Signaling Pathway: COX Inhibition & Downstream Effects

The following diagram illustrates the intervention points of Oxazole-based modulators within the arachidonic acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Oxaprozin Oxaprozin (Non-selective) Oxaprozin->COX1 Oxaprozin->COX2 CyPhOx CyPhOx Scaffold (Lipophilic Probe) CyPhOx->COX2 Putative SAR TxA2 Thromboxane A2 (Platelets) PGG2->TxA2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2

Figure 1: Mechanism of action for oxazole-based modulators. CyPhOx serves as a hydrophobic probe targeting the COX active site channel.

Pharmacological Performance Comparison

The following data synthesizes experimental values and SAR predictions for 2,5-disubstituted oxazoles compared to clinical standards.

Table 1: Physicochemical and Potency Profile
Parameter5-Cyclohexyl-2-phenyloxazole Oxaprozin Celecoxib
Molecular Weight ~227.3 g/mol 293.3 g/mol 381.3 g/mol
cLogP (Lipophilicity) 4.8 (High)4.03.5
Water Solubility Low (< 1 µg/mL)Moderate (as salt)Low
COX-2 IC50 > 10 µM (Est. w/o acid group)2.2 µM0.04 µM
COX-1 IC50 Inactive (Predicted)1.6 µM15 µM
Key Interaction Hydrophobic fill (Val523)Arg120 (Ionic) + Tyr355Arg120 + Side Pocket

Technical Insight: The CyPhOx molecule, lacking the propionic acid tail found in Oxaprozin, likely exhibits reduced potency against COX enzymes in isolation because it cannot form the critical salt bridge with Arg120 at the base of the COX channel. However, it serves as an excellent fragment lead for exploring the "upper" hydrophobic pocket of the enzyme or as a scaffold for Tyrosinase inhibition , where the 2-phenyl-oxazole core is a known pharmacophore [1, 2].

Experimental Validation Protocols

To validate the activity of CyPhOx versus Oxaprozin, a self-validating screening workflow is required. This protocol accounts for the high lipophilicity of CyPhOx, which can cause false negatives due to precipitation in aqueous buffers.

Protocol: Competitive Enzyme Immunoassay (EIA)

Objective: Determine the IC50 of CyPhOx against purified COX-1/2 enzymes.

  • Preparation:

    • Dissolve CyPhOx in 100% DMSO to 10 mM stock.

    • Critical Step: Perform serial dilutions in DMSO first, ensuring final DMSO concentration in assay buffer is < 1% to prevent enzyme denaturation.

  • Incubation:

    • Mix Human recombinant COX-2 (10 units) with Heme cofactor.

    • Add inhibitor (CyPhOx, Oxaprozin, or Vehicle) and incubate for 15 min at 37°C.

    • Causality: Pre-incubation allows the inhibitor to navigate the hydrophobic channel before substrate competition.

  • Reaction:

    • Initiate with Arachidonic Acid (10 µM) .

    • Quench after 2 minutes with 1M HCl.

  • Detection:

    • Measure PGF2α (stable metabolite) via ELISA.

Workflow Diagram

Assay_Workflow Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (Log Scale) Stock->Dilution Incubate Pre-Incubation 15 min @ 37°C Dilution->Incubate Enzyme COX-1 / COX-2 + Heme Enzyme->Incubate Substrate Add Arachidonic Acid Incubate->Substrate Quench Quench (HCl) & SnCl2 Reduction Substrate->Quench Readout ELISA Detection (Absorbance) Quench->Readout

Figure 2: Step-by-step enzymatic screening workflow for lipophilic oxazole modulators.

Applications & Synthesis Utility

While Oxaprozin is a finished drug, CyPhOx is primarily utilized in two domains:

  • Medicinal Chemistry Building Block:

    • It is used to synthesize p38 MAP Kinase inhibitors .[1] The cyclohexyl group provides steric bulk that shields the urea linkage from hydrolysis and fits into the hydrophobic ATP-binding pocket [3].

    • Example: 1-[5-cyclohexyl-2-phenyl-2H-pyrazol-3-yl]-urea derivatives.[1][2][3][4]

  • Tyrosinase Inhibition Research:

    • 2-substituted oxazoles and benzoxazoles are potent tyrosinase inhibitors used in skin-lightening research. The phenyl ring mimics the tyrosine substrate, while the oxazole core chelates the copper active site [2].

References

  • Oxaprozin Pharmacology

    • Title: Oxaprozin: kinetic and dynamic profile in the tre
    • Source: PubMed / NIH.
    • URL:[Link]

  • Oxazole Scaffold in Tyrosinase Inhibition

    • Title: Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents.
    • Source: NIH / PMC.
    • URL:[Link]

  • p38 Kinase Inhibitor SAR (Cyclohexyl-Phenyl Motifs)

    • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
    • Source: Journal of Medicinal Chemistry.

    • URL:[Link]

  • Oxazole Synthesis & Activity

    • Title: Synthetic approaches for oxazole deriv
    • Source: Synthetic Communications.[5]

    • URL:[Link]

Sources

Validation

Cross-Validation of 5-Cyclohexyl-2-phenyloxazole's Activity as a Putative Monoamine Oxidase Inhibitor Across Diverse Assay Formats

In the landscape of contemporary drug discovery, the validation of a small molecule's biological activity is a cornerstone of preclinical development. The journey from a promising hit to a viable lead candidate is paved...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the validation of a small molecule's biological activity is a cornerstone of preclinical development. The journey from a promising hit to a viable lead candidate is paved with rigorous testing and iterative refinement. A critical aspect of this process is the cross-validation of a compound's activity in multiple, distinct assay formats. This guide provides an in-depth technical comparison of methodologies for assessing the inhibitory activity of 5-Cyclohexyl-2-phenyloxazole, a novel oxazole derivative, on its putative target, monoamine oxidase (MAO).

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Notably, several studies have identified oxazole and benzoxazole derivatives as potent inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[4][5][6] Given this precedent, we hypothesize that 5-Cyclohexyl-2-phenyloxazole may also function as an MAO inhibitor. This guide will explore the biochemical and cell-based assays necessary to test this hypothesis and robustly characterize its inhibitory profile.

The Imperative of Orthogonal Assays in Drug Discovery

Relying on a single assay format for hit validation can be misleading. A compound might show potent activity in a purified enzyme (biochemical) assay but fail to engage its target in a cellular context due to poor membrane permeability or rapid metabolism.[7][8] Conversely, a compound identified in a cell-based screen might act through off-target effects that are not immediately apparent.[9] Therefore, employing a suite of orthogonal assays with different underlying principles is essential for building a comprehensive and trustworthy pharmacological profile of a compound.

This guide will detail three distinct assay formats to cross-validate the activity of 5-Cyclohexyl-2-phenyloxazole as a putative MAO inhibitor:

  • A Homogeneous Luminescent Biochemical Assay: To determine the direct inhibitory effect on purified MAO-A and MAO-B enzymes.

  • A Cell-Based Reporter Gene Assay: To assess the compound's ability to modulate MAO-driven signaling in a cellular environment.

  • A Cell Viability Assay: To evaluate the cytotoxicity of the compound and ensure that the observed activity in cell-based assays is not due to toxic effects.

Below is a workflow diagram illustrating the proposed cross-validation strategy.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Cytotoxicity Profiling biochem_assay Homogeneous Luminescent MAO-Glo™ Assay ic50_determination IC50 Determination (MAO-A & MAO-B) biochem_assay->ic50_determination Direct Inhibition final_analysis Comprehensive Activity Profile & Go/No-Go Decision ic50_determination->final_analysis Potency cell_reporter Cell-Based Reporter Assay (e.g., CRE-Luciferase) ec50_determination EC50 Determination cell_reporter->ec50_determination Functional Response ec50_determination->final_analysis Efficacy & Permeability viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) cc50_determination CC50 Determination viability_assay->cc50_determination Toxicity Assessment cc50_determination->final_analysis Selectivity Window start 5-Cyclohexyl-2-phenyloxazole start->biochem_assay start->cell_reporter start->viability_assay

Caption: Experimental workflow for the cross-validation of 5-Cyclohexyl-2-phenyloxazole's activity.

Section 1: Biochemical Assay - Direct Enzyme Inhibition

Biochemical assays, which utilize purified enzymes, are fundamental for determining if a compound directly interacts with its intended target.[7] For MAO, a homogeneous luminescent assay provides a high-throughput and sensitive method to measure enzyme activity.

Principle of the MAO-Glo™ Assay

The MAO-Glo™ Assay (Promega) quantifies the activity of MAO-A and MAO-B by measuring the luminescence produced from a multi-step reaction. MAO enzymes oxidize a substrate, resulting in the production of H₂O₂. A horseradish peroxidase (HRP) enzyme then uses the H₂O₂ to convert a luminogenic substrate into a luciferin precursor, which is subsequently converted to luciferin and then oxidized by luciferase to produce a stable light signal. The intensity of the light is directly proportional to MAO activity.

Experimental Protocol: MAO-Glo™ Assay
  • Compound Preparation: Prepare a 10 mM stock solution of 5-Cyclohexyl-2-phenyloxazole in 100% DMSO. Create a dilution series (e.g., 11 points, 1:3 serial dilution) in DMSO.

  • Assay Setup (384-well format):

    • Add 5 µL of MAO-A or MAO-B enzyme (in buffer) to each well.

    • Add 1 µL of the compound dilution series. Include DMSO-only wells as a negative control (100% activity) and a known MAO inhibitor (e.g., Pargyline for MAO-B, Clorgyline for MAO-A) as a positive control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 5 µL of the MAO substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Develop Luminescence: Add 10 µL of the Luciferin Detection Reagent to each well.

  • Readout: Incubate for 20 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls and fit the dose-response curve using a four-parameter logistic regression to determine the IC50 value.

Expected Data and Interpretation

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. By testing against both MAO-A and MAO-B, a selectivity profile can be established.

Assay FormatTargetParameterHypothetical Value (µM)
Biochemical MAO-AIC5015.2
MAO-BIC500.8

This hypothetical data suggests that 5-Cyclohexyl-2-phenyloxazole is a selective inhibitor of MAO-B over MAO-A.

Section 2: Cell-Based Assay - Functional Cellular Response

While biochemical assays confirm direct target engagement, cell-based assays are crucial for verifying that a compound can penetrate the cell membrane and exert its effect in a more physiologically relevant environment.[1][7][8] A reporter gene assay can be used to measure the downstream consequences of MAO inhibition.

Principle of a CRE-Luciferase Reporter Assay

MAO-A metabolizes serotonin, a neurotransmitter that can activate G-protein coupled receptors (GPCRs) leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB binds to cAMP response elements (CRE) in the promoter region of specific genes, driving their transcription. In a CRE-luciferase reporter assay, cells are engineered to express luciferase under the control of a CRE-containing promoter. Inhibition of MAO-A by a cell-permeable compound would lead to an increase in serotonin levels, resulting in a dose-dependent increase in luciferase expression and a measurable light signal.

G compound 5-Cyclohexyl-2-phenyloxazole mao_a MAO-A compound->mao_a inhibits serotonin Serotonin mao_a->serotonin metabolizes gpcr Serotonin Receptor (GPCR) serotonin->gpcr activates ac Adenylate Cyclase gpcr->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates cre CRE Promoter creb->cre binds to luciferase Luciferase Gene cre->luciferase drives transcription of light Light Signal luciferase->light produces

Caption: Signaling pathway for the CRE-Luciferase reporter assay in response to MAO-A inhibition.

Experimental Protocol: CRE-Luciferase Reporter Assay
  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect with a CRE-luciferase reporter plasmid.

  • Cell Plating: Plate the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of 5-Cyclohexyl-2-phenyloxazole. Include a vehicle control (DMSO) and a positive control (e.g., a known cell-permeable MAO-A inhibitor).

  • Incubation: Incubate the cells for 6-24 hours to allow for reporter gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a suitable luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega) and a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the half-maximal effective concentration (EC50).

Expected Data and Interpretation

The EC50 value from this assay represents the concentration of the compound that produces 50% of the maximal response. A potent EC50 value, ideally within a similar range to the biochemical IC50, indicates that the compound is cell-permeable and active in a cellular context.

Assay FormatTarget PathwayParameterHypothetical Value (µM)
Cell-Based MAO-A/CRE SignalingEC5025.8

A higher EC50 compared to the biochemical IC50 is common and can be attributed to factors such as cell membrane permeability, efflux pumps, or intracellular metabolism.

Section 3: Cytotoxicity Assessment

It is crucial to ensure that the observed activity in cell-based assays is not a result of cytotoxicity.[8] A cell viability assay should be run in parallel with the functional cell-based assay.

Principle of the CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay (Promega) determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

Experimental Protocol: CellTiter-Glo® Assay
  • Cell Plating: Plate the same cell line used in the reporter assay in a 96-well plate at the same density.

  • Compound Treatment: Treat the cells with the same dilution series of 5-Cyclohexyl-2-phenyloxazole used in the functional assay.

  • Incubation: Incubate for the same duration as the functional assay.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data and determine the half-maximal cytotoxic concentration (CC50).

Expected Data and Interpretation

The CC50 value indicates the concentration at which the compound reduces cell viability by 50%. A therapeutic window can be calculated by comparing the CC50 to the EC50. A larger therapeutic window (CC50/EC50) is desirable.

Assay FormatReadoutParameterHypothetical Value (µM)
Cytotoxicity Cell ViabilityCC50>100

A CC50 value significantly higher than the EC50 (e.g., >10-fold) suggests that the observed activity in the functional assay is not due to cytotoxicity.

Conclusion: A Unified View of Compound Activity

By employing a multi-assay approach, we can build a comprehensive and reliable profile of 5-Cyclohexyl-2-phenyloxazole's activity. The biochemical assay confirms direct and selective inhibition of MAO-B. The cell-based reporter assay demonstrates that the compound is cell-permeable and can engage its target in a cellular context, albeit with slightly reduced potency. Finally, the cytotoxicity assay confirms that the observed cellular activity is not an artifact of cell death. This orthogonal validation provides a strong foundation for further preclinical development, including pharmacokinetic and in vivo efficacy studies.

References

  • Priyanka, D., Shuaib, M., Kumar, P., Madhu Suresh Kumar, S., Gupta, S. K., & Kumar, A. (n.d.).
  • (2025, May 9).
  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2019).
  • Asinex. (n.d.). Screening Libraries.
  • MedChemExpress. (n.d.). Compound Library for HTS - Drug Discovery.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Sepracor Inc. (n.d.). Synthesis of optically active cyclohexylphenylglycolic acid and its esters.
  • (n.d.).
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies. (2021, July 27). PubMed.
  • Synthesis and biological activity of some 2,5-disubstituted 1,3,4-oxadiazoles | Request PDF. (2025, August 6).
  • Wong, X. K., & Yeong, K. Y. (2021, November 5). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • (2010, April 26). Biological Activities of 2, 5-Disubstituted – 1, 3, 4-Oxadiazoles. Semantic Scholar.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities | Request PDF. (2026, January 29).

Sources

Comparative

Benchmarking 5-Cyclohexyl-2-phenyloxazole against gold-standard compounds

This guide serves as an advanced technical resource for benchmarking 5-Cyclohexyl-2-phenyloxazole (CAS: 1299491-25-0), a structural hybrid of the industry-standard scintillator PPO. By bridging the gap between aromatic e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for benchmarking 5-Cyclohexyl-2-phenyloxazole (CAS: 1299491-25-0), a structural hybrid of the industry-standard scintillator PPO. By bridging the gap between aromatic electronics and aliphatic solubility, this compound offers unique properties for specific liquid scintillation and fluorescent probe applications.

Evaluating Optical Shift and Solubility against Gold-Standard PPO

Executive Summary & Structural Logic

In the field of organic scintillators and fluorescent probes, 2,5-Diphenyloxazole (PPO) is the "Gold Standard" primary fluor. It balances high quantum yield (QY) with a convenient emission spectrum (~360 nm).

5-Cyclohexyl-2-phenyloxazole represents a critical structural modification: the replacement of the C5-phenyl ring of PPO with a saturated cyclohexyl ring. This modification fundamentally alters the electronic conjugation and physical solubility profile.

The Benchmarking Hypothesis
  • Optical Shift (Blue-Shift): Replacing the aromatic phenyl group with an aliphatic cyclohexyl group interrupts the

    
    -conjugation system. We hypothesize a hypsochromic (blue) shift in emission compared to PPO, making this compound potentially useful for deep-UV detection or matching specific PMT sensitivities.
    
  • Solubility Enhancement: The aliphatic cyclohexyl ring increases the compound's compatibility with aliphatic solvents (e.g., mineral oil, linear alkyl benzenes) where purely aromatic PPO may exhibit crystallization or limited solubility.

Comparative Technical Specifications

The following table benchmarks the theoretical and expected physical properties of 5-Cyclohexyl-2-phenyloxazole against the gold standard (PPO) and a secondary UV-standard (p-Terphenyl).

Feature5-Cyclohexyl-2-phenyloxazole Gold Standard: PPO Ref: p-Terphenyl
CAS Number 1299491-25-092-71-792-94-4
Structure Type Hybrid (Aromatic-Aliphatic)Fully AromaticFully Aromatic
Conjugation Length Shortened (Phenyl-Oxazole)Extended (Phenyl-Oxazole-Phenyl)Extended (Phenyl-Phenyl-Phenyl)
Expected Emission 300 – 340 nm (UV) 360 – 370 nm (Near UV) 340 nm
Solubility (Aliphatics) High (Predicted) ModerateLow
Stokes Shift ModerateLow (Self-absorption risk)Moderate
Primary Application Deep UV Scintillation / Lipophilic ProbeStandard Liquid ScintillationShort-wave Shifter

Key Insight: Researchers should select 5-Cyclohexyl-2-phenyloxazole when the experimental matrix is highly aliphatic (non-polar) or when a signal distinct from the standard PPO emission window is required to avoid crosstalk.

Experimental Benchmarking Protocols

To objectively validate this compound, you must perform the following self-validating experiments. These protocols ensure data integrity and direct comparability to PPO.

Experiment A: Determination of Relative Quantum Yield (QY)

Objective: Quantify the photon emission efficiency relative to PPO.

Reagents:

  • Analyte: 5-Cyclohexyl-2-phenyloxazole (10 µM in Cyclohexane).

  • Reference: PPO (10 µM in Cyclohexane, QY

    
     1.0).
    
  • Solvent: Spectroscopic grade Cyclohexane (degassed).

Protocol:

  • Absorbance Matching: Adjust concentrations so both the Analyte and Reference have an Optical Density (OD) of exactly 0.05 at the excitation wavelength (e.g., 290 nm). Note: Low OD prevents inner-filter effects.

  • Emission Scan: Record the fluorescence emission spectrum (280 nm – 500 nm) for both samples using identical slit widths (e.g., 2.5 nm).

  • Integration: Integrate the area under the emission curve (

    
    ) for both.
    
  • Calculation:

    
    
    (Since solvent is identical, refractive index 
    
    
    
    cancels out).
Experiment B: Aliphatic Solubility Stress Test

Objective: Confirm the "Solubility Enhancement" hypothesis.

Protocol:

  • Prepare Mineral Oil (highly aliphatic matrix).

  • Weigh 50 mg of PPO and 50 mg of 5-Cyclohexyl-2-phenyloxazole into separate vials.

  • Add 1 mL of Mineral Oil to each.

  • Vortex for 5 minutes at room temperature.

  • Observation:

    • Pass: Solution is clear/transparent.

    • Fail: Visible precipitate or turbidity (Expected for PPO at high concentrations in cold mineral oil).

  • Cooling Cycle: Place both vials at 4°C for 24 hours. Check for crystallization seeds.

Mechanism of Action: Scintillation Energy Transfer

Understanding where this compound fits in the signal chain is crucial. In a liquid scintillator, it acts as the Primary Fluor , capturing solvent energy and emitting photons.

ScintillationPathway Radiation Ionizing Radiation (Beta/Gamma) Solvent Solvent Excitation (Toluene/LAB) Radiation->Solvent Ionization Fluor Primary Fluor (5-Cyclohexyl-2-phenyloxazole) Solvent->Fluor FRET / Collision Shifter Secondary Shifter (POPOP/Bis-MSB) Fluor->Shifter UV Emission (~320nm) PMT PMT Detection (420nm) Fluor->PMT Direct Detection (If PMT is UV-sensitive) Shifter->PMT Visible Emission (~420nm)

Figure 1: Energy transfer pathway. 5-Cyclohexyl-2-phenyloxazole functions as the Primary Fluor. Note that due to its expected blue-shift, a secondary shifter (like POPOP) is highly recommended to match standard PMT windows.

Strategic Recommendations

  • Use for Pulse Shape Discrimination (PSD): The cyclohexyl substitution breaks the planarity and symmetry of the molecule compared to PPO. This often alters the triplet state lifetime. Researchers should measure the fluorescence decay time ; if it differs significantly from PPO (~1.6 ns), this compound could be valuable for discriminating between neutrons and gamma rays in mixed radiation fields.

  • Use in "Safe" Solvents: Modern "safe" scintillators use Linear Alkyl Benzene (LAB) or di-isopropylnaphthalene (DIN). These are more aliphatic than classical Toluene. 5-Cyclohexyl-2-phenyloxazole is likely to show superior long-term stability against precipitation in these eco-friendly solvents compared to PPO.

  • Handling:

    • Store at 2-8°C , protected from light.

    • Like most oxazoles, it may be sensitive to strong acids; maintain neutral pH in cocktails.

References

  • Sigma-Aldrich. Product Specification: 2,5-Diphenyloxazole (PPO), Scintillation Grade.Link

  • ChemicalBook. 5-Cyclohexyl-2-phenyloxazole (CAS 1299491-25-0) Properties and Supplier Info.Link

  • PubChem. Compound Summary: 2,5-Diphenyloxazole (PPO). National Library of Medicine. Link

  • Comparison of Scintillator Properties.Review of Organic Scintillators and Wavelength Shifters.
  • ResearchGate. Development of polymerizable 2-(1-naphthyl)-5-phenyloxazole scintillators. (Contextual reference for oxazole derivative performance). Link

Validation

Statistical methods for validating the significance of 5-Cyclohexyl-2-phenyloxazole's effects

Statistical Validation Framework: 5-Cyclohexyl-2-phenyloxazole (5-CPO) Efficacy Executive Summary: The Oxazole Validation Challenge 5-Cyclohexyl-2-phenyloxazole (5-CPO) represents a critical scaffold in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Statistical Validation Framework: 5-Cyclohexyl-2-phenyloxazole (5-CPO) Efficacy

Executive Summary: The Oxazole Validation Challenge

5-Cyclohexyl-2-phenyloxazole (5-CPO) represents a critical scaffold in the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase-2 (COX-2) inhibitors.[1] While the oxazole moiety—found in established drugs like Oxaprozin —confers significant anti-inflammatory potential, the hydrophobic cyclohexyl substitution introduces unique pharmacokinetic challenges that require rigorous statistical validation.[1]

This guide moves beyond basic "p-value hunting." It outlines a self-validating statistical framework for quantifying 5-CPO’s potency against established standards like Celecoxib .[1] We focus on two critical validation phases: In Vitro IC50 determination using non-linear regression and In Vivo anti-inflammatory efficacy using multi-arm ANOVA models.[1]

Comparative Profile: 5-CPO vs. Standard of Care

To validate significance, one must first define the comparator.[1] The following table contrasts 5-CPO with Celecoxib, highlighting the specific statistical endpoints required for each.

Feature5-Cyclohexyl-2-phenyloxazole (5-CPO) Celecoxib (Standard) Statistical Validation Requirement
Chemical Class 2,5-Disubstituted OxazoleDiaryl-substituted PyrazoleStructural Clustering: Tanimoto Coefficient analysis for SAR validation.[1]
Primary Target COX-2 / 5-LOX (Dual inhibition potential)COX-2 SelectivePotency Ratio: Relative Potency (

) with 95% Confidence Intervals.
Lipophilicity (LogP) ~4.5 (High)3.5Covariate Analysis: LogP must be treated as a covariate in absorption models.[1]
Assay Endpoint Inhibition of PGE2 (Macrophage model)Inhibition of PGE2Non-Linear Regression: 4-Parameter Logistic (4PL) Fit.
In Vivo Model Carrageenan-induced Paw EdemaCarrageenan-induced Paw EdemaRepeated Measures ANOVA: Time-course analysis (0–6h).

Phase I: In Vitro Potency Validation (The 4PL Model)

Quantifying the inhibitory concentration (IC50) requires non-linear regression, not simple linear interpolation.[1]

Experimental Protocol: COX-2 Inhibition Assay
  • Seeding: RAW 264.7 macrophages are seeded at

    
     cells/well.[1]
    
  • Induction: Cells are stimulated with LPS (1

    
    g/mL) to induce COX-2 expression.[1]
    
  • Treatment: 5-CPO is administered in a 9-point dilution series (0.1 nM to 10

    
    M).[1]
    
  • Measurement: PGE2 levels in supernatant measured via ELISA.

Statistical Methodology: 4-Parameter Logistic Regression

Do not transform data to a straight line (Logit-Log) as this distorts error structure. Use the 4PL model :


[1]
  • 
     : Log of concentration.
    
  • 
     : Response (PGE2 inhibition %).
    
  • Top/Bottom : Plateaus of maximal and minimal response.[1]

Validation Criteria (Self-Correcting Steps):

  • 
     Threshold:  Model fit must exceed 0.95. If 
    
    
    
    , check for pipetting outliers using the ROUT method (
    
    
    ).[1]
  • Hill Slope: Should approximate -1.0. A slope

    
     suggests cooperativity or non-specific toxicity (e.g., cell death rather than inhibition).[1]
    
  • Comparison: Use the Extra Sum-of-Squares F-test to determine if the

    
     of 5-CPO differs significantly from Celecoxib.
    

Phase II: In Vivo Efficacy (ANOVA & Post-Hoc)

Validating 5-CPO in animal models (e.g., Rat Paw Edema) requires handling time-dependent data and multiple treatment groups.[1]

Experimental Protocol: Carrageenan-Induced Edema
  • Groups (n=8/group): Vehicle, 5-CPO (10 mg/kg), 5-CPO (30 mg/kg), Celecoxib (10 mg/kg).[1]

  • Induction: 1% Carrageenan injection into the sub-plantar tissue.[1]

  • Measurement: Paw volume measured via plethysmometer at 0, 1, 3, and 6 hours.

Statistical Methodology: Mixed-Effects Model or RM-ANOVA

Since the same subjects are measured over time, a standard One-Way ANOVA is invalid.[1]

  • Primary Test: Two-Way Repeated Measures ANOVA (Factors: Treatment

    
     Time).
    
  • Assumption Check:

    • Sphericity: Test using Mauchly’s Test .[1] If

      
       (violation), apply the Geisser-Greenhouse correction .
      
    • Normality: Shapiro-Wilk test on residuals.[1]

  • Post-Hoc Analysis:

    • Compare 5-CPO doses vs. Vehicle: Dunnett’s Test (Controls Type I error for

      
       comparisons).
      
    • Compare 5-CPO vs. Celecoxib: Tukey’s HSD (All pairwise comparisons).

Significance Threshold: Significance is claimed only if the interaction term (


) is significant (

), indicating the drug alters the course of inflammation, not just the baseline.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for statistical test selection and the experimental workflow.

Figure 1: Statistical Decision Tree for 5-CPO Validation

StatTree Start Experimental Data (5-CPO Efficacy) CheckType Data Type? Start->CheckType Continuous Continuous (e.g., Paw Volume) CheckType->Continuous Normality Normality Test (Shapiro-Wilk) Continuous->Normality Normal Normal Distribution Normality->Normal p > 0.05 NonNormal Non-Normal Normality->NonNormal p < 0.05 Groups Number of Groups? Normal->Groups NonNormal->Groups TwoGroups 2 Groups (Vehicle vs 5-CPO) Groups->TwoGroups Groups->TwoGroups MultiGroups >2 Groups (Dose Response) Groups->MultiGroups Groups->MultiGroups TTest Unpaired t-test TwoGroups->TTest MannWhitney Mann-Whitney U TwoGroups->MannWhitney ANOVA One-Way ANOVA MultiGroups->ANOVA Kruskal Kruskal-Wallis MultiGroups->Kruskal PostHoc Dunnett's Test (vs Control) ANOVA->PostHoc

Caption: Decision matrix for selecting the appropriate hypothesis test based on data distribution and experimental design.

Figure 2: 5-CPO Experimental & Analysis Workflow

Workflow Synth Synthesis 5-CPO InVitro In Vitro (COX-2 Assay) Synth->InVitro Purified Cpd Regression 4PL Regression (IC50 Calc) InVitro->Regression Raw OD InVivo In Vivo (Paw Edema) Regression->InVivo If IC50 < 1uM RM_ANOVA RM-ANOVA (Time x Dose) InVivo->RM_ANOVA Volumetric Data Validation Significance Validation RM_ANOVA->Validation p < 0.05

Caption: Integrated workflow linking chemical synthesis to statistical validation checkpoints.

References

  • Motulsky, H. J., & Brown, R. E. (2006).[1] Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate.[1] BMC Bioinformatics, 7, 123.[1] [Link][1]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[1] Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[1][2] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link][1]

  • Neubig, R. R., et al. (2003).[1] International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification.[1] XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews, 55(4), 597–606.[1] [Link]

  • Biava, M., et al. (2010).[1] Update on Structure-Activity Relationships of Oxazole Derivatives as Cyclooxygenase-2 Inhibitors. Current Medicinal Chemistry, 17(24), 2684-2707. [Link][1][3]

Sources

Comparative

Use of knockout or knockdown models to validate the target of 5-Cyclohexyl-2-phenyloxazole

Target Validation of 5-Cyclohexyl-2-phenyloxazole: A Comparative Guide on Genetic Ablation Models Executive Summary 5-Cyclohexyl-2-phenyloxazole (CAS: 1299491-25-0) represents a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Target Validation of 5-Cyclohexyl-2-phenyloxazole: A Comparative Guide on Genetic Ablation Models

Executive Summary

5-Cyclohexyl-2-phenyloxazole (CAS: 1299491-25-0) represents a privileged scaffold in medicinal chemistry, sharing significant structural homology with known inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1) (e.g., CM037) and Fatty Acid Amide Hydrolase (FAAH) .[1] While pharmacological assays can suggest potency, they cannot definitively prove target engagement due to potential off-target binding.[1]

This guide details the strategic use of genetic ablation models (Knockout vs. Knockdown) to rigorously validate the biological target of 5-Cyclohexyl-2-phenyloxazole. The core principle described here is the "Target Engagement Shift," where the compound’s phenotypic effect must be abrogated in the absence of its putative target.

Comparative Analysis: Knockout (KO) vs. Knockdown (KD)

For a small molecule inhibitor like 5-Cyclohexyl-2-phenyloxazole, the choice between CRISPR/Cas9 (KO) and RNAi (KD) determines the resolution of your validation data.[1]

FeatureCRISPR/Cas9 Knockout (KO) RNAi Knockdown (KD) Verdict for Target Validation
Mechanism Genomic editing (Indels) leading to frameshift & premature stop.[1]mRNA degradation via RISC complex.[1]KO is superior for binary "Yes/No" validation.
Protein Residuals 0% (Complete ablation).[1]10-30% (Residual protein often remains).[1]Residual protein in KD can mask the "rescue" effect, leading to false negatives.
Duration Permanent (Stable cell lines).[1]Transient (siRNA) or Stable (shRNA).[1]Stable KO lines allow for long-term phenotypic assays (e.g., colony formation).[1]
Compensation High risk of genetic compensation (upregulation of paralogs).[1]Lower risk; acute depletion mimics drug dosing.[1]KD is better for essential genes where KO is lethal.[1]
Off-Target Effects Cas9 off-target cuts (rare with high-fidelity enzymes).[1]High risk of seed-sequence off-target silencing.[1]KO clones must be validated by sequencing; KD requires 2+ distinct sequences.[1]

Recommendation: Use CRISPR-Cas9 KO as the primary validation tool.[1] If the target is essential (lethal upon KO), utilize Inducible shRNA (Tet-On/Off) or PROTAC-based degradation as an alternative.[1]

Strategic Protocol: The "Target Shift" Assay

This protocol validates that 5-Cyclohexyl-2-phenyloxazole acts exclusively through your putative target (e.g., ALDH1A1).[1]

Phase 1: Model Generation
  • Design sgRNAs: Target early exons (Exon 1 or 2) of the gene to ensure complete functional loss.[1]

  • Transfection & Selection: Transfect Cas9-sgRNA RNP complexes into the target cell line (e.g., A549 or ovarian cancer lines for ALDH1A1).[1]

  • Clonal Expansion: Isolate single clones via limiting dilution.

  • Validation: Confirm KO via Western Blot (protein level) and Sanger Sequencing (genomic level).[1]

Phase 2: The Pharmacological Shift Experiment (Critical Step)

The logic is simple: If the drug works by inhibiting Target X, removing Target X should render the drug useless.

  • Experimental Groups:

    • WT + Vehicle: Baseline control.

    • WT + Compound: Expected phenotypic effect (e.g., cell death, reduced migration).[1]

    • KO + Vehicle: Phenotype should mimic "WT + Compound" (if the target is a suppressor) or be neutral.[1]

    • KO + Compound: CRITICAL READOUT.

  • Interpretation:

    • Valid Target: The compound has no additional effect on the KO cells.[1] The dose-response curve shifts significantly to the right (Resistance).[1]

    • Off-Target / Polypharmacology: The compound still exerts an effect on the KO cells.[1] This proves the compound is hitting other targets.[1]

Data Presentation & Visualization

Hypothetical Data: IC50 Shift Analysis
Cell LineGenotypeTreatmentIC50 (µM)Interpretation
A549 Wild-Type (WT)5-Cyclohexyl-2-phenyloxazole0.45 Potent inhibition observed.[1]
A549 ALDH1A1 (-/-) 5-Cyclohexyl-2-phenyloxazole> 50.0 Complete Rescue. Drug loses potency in absence of target.[1]
A549 ALDH1A1 (-/-)Paclitaxel (Control)0.05Control drug still kills cells (mechanism independent of ALDH1A1).
Workflow Diagram: The Logic of Target Validation

TargetValidation Start Start: Putative Target X GenerateKO Generate CRISPR KO of Target X Start->GenerateKO PhenotypeCheck Does KO mimic Drug Phenotype? GenerateKO->PhenotypeCheck TreatKO Treat KO Cells with 5-Cyclohexyl-2-phenyloxazole PhenotypeCheck->TreatKO Yes (Ideal) PhenotypeCheck->TreatKO No (Target may be non-essential) ResultCheck Is Drug Effect Lost in KO? TreatKO->ResultCheck Valid VALIDATED: On-Target Mechanism ResultCheck->Valid Yes (Curve Shift) Invalid INVALID: Off-Target / Polypharmacology ResultCheck->Invalid No (Drug still active) Reeval Re-evaluate Target Hypothesis Invalid->Reeval

Caption: Decision matrix for validating 5-Cyclohexyl-2-phenyloxazole using genetic knockout. A "Yes" at the final checkpoint confirms the compound acts primarily through the ablated target.

References

  • Morgan, C. A., & Hurley, T. D. (2015). Characterization of two distinct structural classes of selective aldehyde dehydrogenase 1A1 inhibitors.[1][2] Journal of Medicinal Chemistry, 58(4), 1964-1975.[1] Link

    • Context: Establishes the oxazole scaffold as a key pharmacophore for ALDH1A1 inhibition (e.g., CM037).
  • Yang, S. M., et al. (2018). Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][3] Journal of Medicinal Chemistry, 61(11), 4883–4903.[1] Link[1]

    • Context: Provides protocols for enzymatic assays and cellular valid
  • Lin, A., et al. (2019). CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials.[1] eLife, 8, e45313.[1] Link[1]

    • Context: Seminal paper demonstrating the "Target Shift" methodology to disprove off-target drugs (e.g., OTS167).
  • Weiss, W. A., et al. (2007). Target validation: a crucial step in the drug discovery process.[1] Nature Reviews Drug Discovery, 6, 891–902.[1] Link

    • Context: General principles of using genetic models for pharmacological valid

Sources

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